Phyllanthusiin C
Description
Properties
Molecular Formula |
C40H30O26 |
|---|---|
Molecular Weight |
926.6 g/mol |
IUPAC Name |
[(7R,8S,26R,28S,29R)-1,2,4,13,14,15,18,19,20,34,35-undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C40H30O26/c41-12-1-8(2-13(42)22(12)47)33(53)65-37-31-30-28(64-38(57)39(58)6-18(46)40(59)32(39)21-11(36(56)63-31)5-16(45)25(50)29(21)66-40)17(61-37)7-60-34(54)9-3-14(43)23(48)26(51)19(9)20-10(35(55)62-30)4-15(44)24(49)27(20)52/h1-5,17-18,28,30-32,37,41-52,58-59H,6-7H2/t17-,18?,28-,30+,31-,32?,37+,39?,40?/m1/s1 |
InChI Key |
LCJOXNIMFDLZJH-KCRIIDRDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Phyllanthusiin C: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a naturally occurring hydrolysable tannin, a type of polyphenol, that has garnered interest within the scientific community for its potential biological activities. As a member of the ellagitannin family, its complex chemical structure contributes to its antioxidant and potential antiviral properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its interaction with cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified in several plant species, primarily within the Phyllanthus genus, known for its rich diversity of bioactive compounds. It has also been isolated from the fruits of Terminalia chebula. The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Phyllanthus myrtifolius | Phyllanthaceae | Not specified | [1] |
| Phyllanthus flexuosus | Phyllanthaceae | Not specified | [1] |
| Phyllanthus urinaria | Phyllanthaceae | Whole plant | [2] |
| Phyllanthus amarus | Phyllanthaceae | Not specified | [3][4] |
| Terminalia chebula | Combretaceae | Fruits | [5][6][7][8][9] |
Isolation and Purification of this compound: Experimental Protocols
While a singular, universally adopted protocol for the isolation of this compound has not been established, a general methodology can be synthesized from established procedures for the purification of ellagitannins from Phyllanthus and Terminalia species. The following protocol outlines a comprehensive approach from extraction to purification.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy plant material (e.g., whole plant of Phyllanthus urinaria or fruits of Terminalia chebula).
-
Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.
-
Processing: The plant material is washed thoroughly with distilled water to remove any dirt and debris. It is then shade-dried at room temperature until a constant weight is achieved. The dried material is ground into a coarse powder using a mechanical grinder.
Extraction
-
Solvent System: A mixture of methanol (B129727) and water (e.g., 70-80% methanol) is a commonly used solvent system for the extraction of polar polyphenolic compounds like tannins.[8]
-
Procedure:
-
Macerate the powdered plant material in the chosen solvent system at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though this may risk degradation of thermolabile compounds.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the plant residue 2-3 times to ensure maximum yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a crude extract.
-
Fractionation
The crude extract is a complex mixture of various phytochemicals. A preliminary fractionation step is crucial to separate the tannins from other classes of compounds.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).[8] The tannin fraction is expected to be enriched in the more polar ethyl acetate and/or aqueous fractions.
-
Concentrate each fraction to dryness using a rotary evaporator.
-
Chromatographic Purification
A multi-step chromatographic approach is typically required to isolate this compound to a high degree of purity.
-
Column Chromatography (Initial Separation):
-
Stationary Phase: Diaion HP-20, a non-polar adsorbent resin, is effective for the initial cleanup and enrichment of polyphenols.[10] Alternatively, silica (B1680970) gel can be used.
-
Mobile Phase: A stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol) is used to elute the compounds.
-
Procedure:
-
Pack the column with the chosen stationary phase.
-
Load the ethyl acetate or aqueous fraction onto the column.
-
Elute the column with the gradient solvent system, collecting fractions of a defined volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:methanol:water in various ratios) and visualizing agent (e.g., ferric chloride spray for phenolic compounds).
-
Pool the fractions containing the target compound based on the TLC profile.
-
-
-
Sephadex LH-20 Chromatography (Fine Separation):
-
Stationary Phase: Sephadex LH-20 is a size-exclusion and adsorption chromatography matrix that is particularly well-suited for the separation of polyphenols.[11]
-
Mobile Phase: An aqueous alcohol solution (e.g., 50-100% methanol in water) is commonly used.
-
Procedure:
-
Pack the Sephadex LH-20 column and equilibrate with the mobile phase.
-
Load the enriched fraction from the previous step.
-
Elute with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure or nearly pure this compound.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):
-
Stationary Phase: A reversed-phase C18 column is typically used.[7][10]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[6][8]
-
Procedure:
-
Dissolve the semi-purified sample in a suitable solvent.
-
Inject the sample onto the preparative HPLC system.
-
Elute with the optimized gradient program.
-
Collect the peak corresponding to this compound based on the retention time of a standard (if available) or by subsequent structural analysis.
-
Lyophilize the collected fraction to obtain pure this compound.
-
-
Structural Elucidation and Purity Assessment
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For the definitive structural elucidation of the molecule.[7]
Quantitative Data
Quantitative data on the yield of this compound is sparse in the literature. However, data on total tannin content and yields of related compounds can provide a useful reference.
| Plant Material | Compound/Fraction | Extraction/Analytical Method | Yield/Content | Reference(s) |
| Terminalia chebula (fruits) | Total Tannins | Folin-Denis method | 99.55 mg/g | [5] |
| Terminalia chebula (fruits) | Total Phenolic Content | - | 20.01 mg GAE/g | [6] |
| Terminalia chebula (fruits) | Condensed Tannins | HPLC | 55% | [6] |
| Terminalia chebula (immature fruits) | Tannin Extract | Casein method | 81% after purification | [9] |
| Phyllanthus amarus | Phyllanthin | Column Chromatography | 0.2095% | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for Isolation of this compound
The following diagram illustrates a typical workflow for the isolation and purification of this compound from its natural sources.
Caption: General workflow for the isolation of this compound.
Proposed Signaling Pathway for this compound
While direct evidence for this compound's effect on specific signaling pathways is limited, studies on the closely related compound, phyllanthusmin C, and extracts of Phyllanthus species suggest a potential role in modulating the NF-κB signaling pathway.[3][12][13][14][15][16][17] The following diagram illustrates a plausible mechanism of action.
References
- 1. This compound | C40H30O26 | CID 514181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. phytopharmacyresearch.com [phytopharmacyresearch.com]
- 7. [PDF] Preparative isolation of hydrolysable tannins chebulagic acid and chebulinic acid from Terminalia chebula by high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. Tannin extracts from immature fruits of Terminalia chebula Fructus Retz. promote cutaneous wound healing in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcogcommn.org [phcogcommn.org]
- 11. mdpi.com [mdpi.com]
- 12. The Natural Product Phyllanthusmin C Enhances IFN-γ Production by Human Natural Killer Cells through Upregulation of TLR-Mediated NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review: Mechanism of Phyllanthus urinaria in Cancers—NF-κB, P13K/AKT, and MAPKs Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Phyllanthusiin C: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, Chemistry, and Biological Activity of a Promising Natural Product
For Immediate Release
Shanghai, China – December 7, 2025 – Emerging from the rich phytochemical landscape of the Phyllanthus genus, Phyllanthusiin C, a complex hydrolysable tannin, is garnering increasing interest within the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of its discovery, history, physicochemical properties, and known biological activities.
Discovery and History
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's structure and properties is paramount for its development as a therapeutic agent. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C40H30O26 | [6] |
| Molecular Weight | 926.6 g/mol | [6] |
| IUPAC Name | [(7R,8S,26R,28S,29R)-1,2,4,13,14,15,18,19,20,34,35-undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl] 3,4,5-trihydroxybenzoate | [6] |
| Computed XLogP3 | -0.3 | [6] |
| Hydrogen Bond Donor Count | 14 | [7] |
| Hydrogen Bond Acceptor Count | 26 | [7] |
Note: Detailed experimental NMR and mass spectrometry data from the original structure elucidation paper by Foo and Wong were not available in the conducted search.
Experimental Protocols
The isolation of this compound and other tannins from Phyllanthus species typically involves a multi-step process of extraction and chromatographic purification. While the specific protocol for this compound's initial isolation is not detailed in the available search results, a general workflow can be constructed based on established methods for tannin extraction from this genus.
General Isolation and Purification Workflow
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phyllanthusiin D, an unusual hydrolysable tannin from Phyllanthus amarus [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C40H30O26 | CID 514181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CNP0196737.1 - COCONUT [coconut.naturalproducts.net]
Phyllanthusiin C: A Technical Overview of its Molecular Characteristics and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a complex hydrolysable tannin, a class of polyphenolic compounds found in a variety of plants, most notably within the genus Phyllanthus. These plants have a long history of use in traditional medicine for treating a wide range of ailments, including liver disorders, inflammation, and infections. Modern scientific investigation has begun to elucidate the phytochemical constituents responsible for these therapeutic effects, with significant interest in compounds like this compound. This technical guide provides a comprehensive overview of the molecular properties of this compound, its known biological activities, and the experimental methodologies used to characterize them.
Molecular Profile of this compound
This compound possesses a complex chemical structure, characteristic of ellagitannins. Its molecular formula and weight have been determined through mass spectrometry and other analytical techniques.
| Property | Value | Source |
| Molecular Formula | C40H30O26 | [1] |
| Molecular Weight | 926.6 g/mol | [1] |
| Alternate Molecular Weight | 926.7 g/mol | [2] |
| Class | Ellagitannin | [3][4] |
Biological Activities and Mechanism of Action
While research specifically isolating and characterizing the bioactivity of this compound is ongoing, its classification as an ellagitannin allows for informed inferences about its potential therapeutic effects. Ellagitannins, and extracts from Phyllanthus species rich in these compounds, have demonstrated significant antioxidant and anti-inflammatory properties.[5][6]
Antioxidant Activity
The polyphenolic nature of this compound endows it with potent antioxidant capabilities. It can neutralize free radicals and reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. The antioxidant activity of compounds like this compound is often attributed to their ability to donate hydrogen atoms, thereby scavenging harmful radicals.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of many diseases. Ellagitannins have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7] The primary mechanism is believed to be the inhibition of pro-inflammatory mediators and the signaling cascades that lead to their production.
Signaling Pathways
The anti-inflammatory effects of ellagitannins, and by extension this compound, are mediated through the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most well-characterized targets.[7][8]
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Experimental Protocols
The following are representative experimental protocols that can be employed to investigate the biological activities of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quantification of this compound in plant extracts or biological samples.
Caption: A typical workflow for the quantification of this compound using HPLC.
Methodology:
-
Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Extract this compound from the plant material using an appropriate solvent and sonication or other extraction techniques. The extract may require filtration before injection.
-
Chromatographic Conditions: A typical HPLC system would consist of a C18 reversed-phase column with a gradient elution using a mobile phase of acidified water and an organic solvent like acetonitrile. Detection is commonly performed using a UV detector at a wavelength determined by the UV absorbance maximum of this compound.
-
Quantification: Inject both the standards and the sample extracts into the HPLC system. Integrate the peak area corresponding to this compound. Construct a calibration curve by plotting the peak areas of the standards against their known concentrations. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging activity of a compound.
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.
-
Include a control group with the solvent and DPPH solution but without this compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of this compound using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against concentration.
In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
This assay assesses the ability of this compound to inhibit the production of key pro-inflammatory mediators in cultured macrophages.
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS) to the cell culture media.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of NO: Collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent.
-
Measurement of PGE2: Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of PGE2 in the cell culture supernatant.
-
Data Analysis: Compare the levels of NO and PGE2 in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
Conclusion
This compound is a promising natural compound with significant potential for further investigation in the fields of pharmacology and drug development. Its antioxidant and anti-inflammatory properties, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, make it a compelling candidate for the development of novel therapeutics for a variety of inflammatory and oxidative stress-related diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological activities and mechanisms of action of this intricate and valuable phytochemical.
References
- 1. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anti-inflammatory activity of Phyllanthus acidus methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Flavonoids as Modulators of Inflammation and on Cell Signaling Pathways [ouci.dntb.gov.ua]
- 4. idosi.org [idosi.org]
- 5. jocpr.com [jocpr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. d-nb.info [d-nb.info]
- 8. Phytochemical analysis, antioxidant and anti-inflammatory activities of Phyllanthus simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Phyllanthusiin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a hydrolysable tannin belonging to the class of ellagitannins, found in various species of the Phyllanthus genus.[1][2] Plants of this genus have a long history of use in traditional medicine for a wide range of ailments, including liver disorders, inflammation, and infectious diseases.[1][3] Modern scientific investigation has attributed many of these therapeutic effects to the rich phytochemical content of Phyllanthus species, with tannins being a major group of bioactive compounds.[4][5] While extensive research has been conducted on crude extracts of Phyllanthus and some of its more abundant constituents like phyllanthin (B192089) and corilagin, specific data on the biological activities of this compound remain limited in publicly available literature.
This technical guide aims to provide an in-depth overview of the known and potential biological activities of this compound, drawing on data from closely related compounds and the general bioactivity profile of tannins from the Phyllanthus genus. It is designed to be a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.
Known and Potential Biological Activities
As a member of the tannin family, this compound is predicted to exhibit a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties.[5] Tannins are well-documented for their ability to scavenge free radicals and modulate inflammatory pathways.[4]
Antioxidant Activity
Table 1: Antioxidant Activity of Phyllanthusiin D (a compound structurally related to this compound)
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | In vitro | High activity | [6] |
| Ferric Reducing Antioxidant Power (FRAP) | In vitro | High activity | [6] |
Note: The data presented is for Phyllanthusiin D as a surrogate for this compound due to a lack of specific data for the latter.
Anti-inflammatory Activity
The anti-inflammatory potential of tannins from Phyllanthus species is a promising area of research. These compounds are known to modulate key inflammatory pathways, such as the NF-κB signaling cascade, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[8][9] Although specific IC50 values for this compound in anti-inflammatory assays are not currently published, the known mechanisms of related tannins suggest it may contribute to the anti-inflammatory effects observed in Phyllanthus extracts.[4]
Anticancer Activity
Several studies have highlighted the cytotoxic and anti-proliferative effects of Phyllanthus extracts and their isolated compounds on various cancer cell lines.[10][11][12] The mechanisms underlying these activities are often linked to the induction of apoptosis and inhibition of cell cycle progression. While direct evidence for this compound's anticancer activity is lacking, its classification as a tannin suggests it may possess such properties, as this class of compounds has been widely investigated for its potential in cancer therapy.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of compounds like this compound.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Reagents and Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Add 100 µL of each dilution to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.
-
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents and Materials:
-
FRAP reagent: prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Test compound dissolved in a suitable solvent.
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve.
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 180 µL of the FRAP reagent to the wells of a 96-well microplate.
-
Add 20 µL of the test compound, standard, or blank to the wells.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using FeSO₄.
-
Anti-inflammatory Activity Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
LPS (Lipopolysaccharide)
-
Test compound
-
Griess reagent (for NO measurement)
-
96-well cell culture plate
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Cytotoxicity/Anticancer Activity Assay
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7, HeLa, etc.)
-
Appropriate cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of this compound.
Caption: General workflow for isolation and bioactivity screening of this compound.
Caption: Postulated inhibitory effect of tannins on the NF-κB signaling pathway.
Conclusion and Future Directions
This compound, as a constituent of the medicinally important Phyllanthus genus, holds potential for various biological activities, particularly as an antioxidant and anti-inflammatory agent. While direct experimental evidence for its specific activities is currently limited, the data from closely related tannins and the broader phytochemical profile of Phyllanthus species provide a strong rationale for further investigation.
Future research should focus on the isolation of pure this compound and its systematic evaluation in a battery of in vitro and in vivo bioassays. Determining its specific IC50 values for antioxidant, anti-inflammatory, and cytotoxic activities will be crucial for understanding its therapeutic potential. Furthermore, elucidating its precise mechanism of action, including its effects on key signaling pathways, will provide a solid foundation for its potential development as a novel therapeutic agent. The methodologies and comparative data presented in this guide offer a starting point for such endeavors.
References
- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Important Ethnomedicinal Herbs of Phyllanthus Species: Present Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Phytochemistry and Pharmacology of Phyllanthus urinaria L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pain Modulation by Lignans (Phyllanthin and Hypophyllanthin) and Tannin (Corilagin) Rich Extracts of Phyllanthus amarus in Carrageenan-induced Thermal and Mechanical Chronic Muscle Hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medmedchem.com [medmedchem.com]
- 6. Antioxidant activity of some polyphenol constituents of the medicinal plant Phyllanthus amarus Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical Properties, Antioxidant and Cytotoxic Activities of Crude Extracts and Fractions from Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic and natural killer cell stimulatory constituents of Phyllanthus songboiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic and chemomodulatory effects of Phyllanthus niruri in MCF-7 and MCF-7ADR breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Phyllanthusiin C: A Technical Review for Drug Development Professionals
An In-depth Guide to the Emerging Therapeutic Potential of a Complex Natural Product
Phyllanthusiin C, a member of the ellagitannin class of polyphenols, is a naturally occurring compound found within the plant genus Phyllanthus. Species of this genus have a long history of use in traditional medicine for a variety of ailments, suggesting a rich source of bioactive molecules. This technical guide provides a comprehensive review of the available scientific literature on this compound and related compounds from Phyllanthus species, with a focus on its potential for drug discovery and development. While research specifically on isolated this compound is limited, this document consolidates the existing knowledge on its chemical properties, biological activities inferred from extracts, and the molecular pathways modulated by its source plants.
Chemical and Physical Properties
This compound is a complex hydrolyzable tannin. Its chemical formula is C40H30O26, with a molecular weight of approximately 926.6 g/mol .[1] The intricate structure, characterized by multiple hydroxyl groups and ester linkages, is responsible for its potential antioxidant and metal-chelating properties.
Natural Sources and Isolation
This compound has been identified as a constituent of several plants in the Phyllanthus genus, including Phyllanthus myrtifolius, Phyllanthus flexuosus, and Phyllanthus urinaria.[1][2] It has also been reported in Terminalia chebula. The isolation of this compound and other ellagitannins from these plant matrices is a multi-step process that requires careful chromatographic separation.
Experimental Protocol: General Strategy for Ellagitannin Isolation
1. Extraction:
-
Air-dried and powdered plant material (e.g., leaves, aerial parts) is subjected to extraction with a polar solvent. A mixture of acetone (B3395972) and water (e.g., 70% acetone) or methanol (B129727) is commonly used to efficiently extract tannins.
-
The extraction is typically performed at room temperature with continuous agitation for several hours.
-
The resulting crude extract is filtered and concentrated under reduced pressure to remove the organic solvent.
2. Liquid-Liquid Partitioning:
-
The concentrated aqueous extract is then sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
A common sequence is partitioning against n-hexane to remove non-polar compounds like lipids and chlorophyll, followed by ethyl acetate (B1210297) to extract a fraction enriched with tannins and other polyphenols.
3. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography for further separation.
-
Sephadex LH-20 chromatography is a standard technique for the separation of polyphenols. The column is typically eluted with a gradient of methanol in water or ethanol. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions containing compounds with similar chromatographic profiles are pooled.
-
Silica gel chromatography can also be employed, often with a mobile phase consisting of a mixture of chloroform, methanol, and water in varying ratios.
-
Preparative HPLC on a reversed-phase column (e.g., C18) is often the final step to obtain the pure compound. A gradient of acetonitrile (B52724) in water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is a common mobile phase.
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to elucidate the detailed chemical structure and stereochemistry.
-
Biological Activity and Therapeutic Potential
Direct quantitative data on the biological activity of isolated this compound is scarce in the published literature. However, based on the well-documented pharmacological effects of Phyllanthus extracts rich in ellagitannins, it is plausible that this compound contributes significantly to these activities. The primary areas of therapeutic interest are its antioxidant and anti-inflammatory properties.
Quantitative Data for Phyllanthus Extracts and Related Compounds
To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the reported IC50 values for various Phyllanthus extracts and some of their isolated constituents in antioxidant and anti-inflammatory assays. It is important to note that these values are not for pure this compound.
| Sample | Assay | Cell Line/System | IC50 Value | Reference |
| Phyllanthus acuminatus phenolic extract | DPPH radical scavenging | Cell-free | 0.15 µg/mL | [5] |
| Justicidin B (from P. acuminatus) | DPPH radical scavenging | Cell-free | 14.28 µg/mL | [5] |
| Phyllanthus simplex ethanolic extract | DPPH radical scavenging | Cell-free | 102.2 µg/mL | [6] |
| Phyllanthus simplex ethanolic extract | Superoxide radical scavenging | Cell-free | 24.73 µg/mL | [6] |
| Phyllanthus urinaria isolates (trimethyl-3,4-dehydrochebulate, methylgallate, methyl brevifolincarboxylate) | DPPH radical scavenging | Cell-free | 8.9 - 9.8 µM | [7] |
| Phyllanthus amarus extract | TNF-α inhibition | LPS-induced U937 macrophages | 16.12 µg/mL | [8] |
| Phyllanthus amarus extract | IL-1β inhibition | LPS-induced U937 macrophages | 7.13 µg/mL | [8] |
Mechanism of Action: Modulation of Signaling Pathways
Research on crude extracts of Phyllanthus species has revealed their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival.[8][9][10][11][12] While the specific contribution of this compound to these effects is yet to be determined, it is likely a key player. The primary pathways identified are the NF-κB, MAPK, and PI3K-Akt pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Extracts from Phyllanthus have been shown to inhibit the activation of NF-κB.[8][12] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Phyllanthus extracts have been shown to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[1][8][9][11]
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to apoptosis. Extracts from Phyllanthus have been demonstrated to suppress the phosphorylation of Akt.[1][8][9][11]
Conclusion and Future Directions
This compound is a complex and intriguing natural product with significant therapeutic potential, inferred from the bioactivities of the plant extracts in which it is found. The likely antioxidant and anti-inflammatory properties, coupled with the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K-Akt by its source extracts, make it a compelling candidate for further investigation in drug discovery programs.
However, a significant knowledge gap remains. To fully unlock the therapeutic potential of this compound, future research should focus on:
-
Development of a robust and scalable isolation protocol to obtain pure this compound in sufficient quantities for comprehensive biological evaluation.
-
Quantitative assessment of the biological activities of the isolated compound in a range of in vitro and in vivo models of inflammation, oxidative stress, and cancer.
-
Elucidation of the specific molecular targets and mechanisms of action of pure this compound to understand its precise role in modulating the signaling pathways identified for the crude extracts.
-
Investigation into the synthesis of this compound and its analogues to enable structure-activity relationship studies and the development of optimized therapeutic agents.
Addressing these research questions will be crucial in determining the viability of this compound as a lead compound for the development of novel therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of a novel ellagitannin from Phyllanthus urinaria L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Separation and Purification of Ellagic Acid from Phyllanthus urinaria L. by a Combined Mechanochemical-Macroporous Resin Adsorption Method [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-oxidant and inflammatory mediator's growth inhibitory effects of compounds isolated from Phyllanthus urinaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Review: Mechanism of Phyllanthus urinaria in Cancers—NF-κB, P13K/AKT, and MAPKs Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies on Phyllanthusiin C and Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in-vitro studies providing quantitative data and detailed experimental protocols specifically for Phyllanthusiin C are scarce in publicly available scientific literature. This guide summarizes the available information on this compound and presents detailed in-vitro data for closely related compounds, particularly other Phyllanthusiins and major bioactive constituents isolated from Phyllanthus species, which are known to contain this compound. The presented data for related compounds and extracts should be considered as contextual information and not as direct evidence of the activity of this compound.
Introduction to this compound
This compound is a hydrolysable tannin, a type of polyphenolic compound, that has been identified in plants of the Phyllanthus genus, notably Phyllanthus amarus and Phyllanthus urinaria.[1] Tannins from Phyllanthus species are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While this compound has been identified as a chemical marker for P. urinaria, detailed investigations into its specific in-vitro bioactivities are not extensively reported. This document, therefore, provides an overview of the known in-vitro activities of related compounds and extracts to offer a foundational understanding for future research on this compound.
In-Vitro Antioxidant Activity of Related Phyllanthus Compounds
While specific antioxidant data for this compound is not available, studies on other polyphenols from Phyllanthus amarus demonstrate significant free radical scavenging and antioxidant potential.
Table 1: In-Vitro Antioxidant Activity of Compounds from Phyllanthus amarus
| Compound | Assay | Result | Reference |
| Phyllanthusiin D | DPPH Radical Scavenging | High activity (P < 0.05) | [2] |
| Repandusinic Acid | DPPH Radical Scavenging | High activity (P < 0.05) | [2] |
| Amariin | DPPH Radical Scavenging | High activity (P < 0.05) | [2] |
| Geraniin | DPPH Radical Scavenging | Moderate activity | [2] |
| Corilagin | DPPH Radical Scavenging | Moderate activity | [2] |
| Phyllanthusiin D | ABTS/ferrylmyoglobin Assay | High activity | [2] |
| Repandusinic Acid | ABTS/ferrylmyoglobin Assay | Maximum activity (P < 0.05) | [2] |
| Amariin | ABTS/ferrylmyoglobin Assay | Maximum activity (P < 0.05) | [2] |
| Phyllanthusiin D | Ferric Reducing Antioxidant Power (FRAP) | High reducing ability | [2] |
| Repandusinic Acid | Ferric Reducing Antioxidant Power (FRAP) | Highest reducing ability | [2] |
Experimental Protocols: Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay spectrophotometrically measures the scavenging of the stable DPPH radical. A solution of DPPH in methanol (B129727) is mixed with the test compound. The reduction of DPPH is determined by the decrease in absorbance at a specific wavelength (typically around 517 nm). The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation by reacting ABTS with an oxidizing agent. The antioxidant capacity of the test compound is measured by its ability to quench the blue-green color of the ABTS radical, which is monitored by the decrease in absorbance at a specific wavelength (e.g., 734 nm).
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by the change in absorbance at a specific wavelength (e.g., 593 nm).
In-Vitro Anti-inflammatory Activity of Phyllanthus Extracts and Constituents
Extracts from Phyllanthus species and their isolated compounds have demonstrated significant anti-inflammatory effects in various in-vitro models. These effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways.
Table 2: In-Vitro Anti-inflammatory Activity of Phyllanthus amarus Constituents
| Compound/Extract | Cell Line | Assay | Target/Mediator | IC50 / Effect | Reference |
| P. amarus extract | U937 human macrophages | ELISA | TNF-α production | Significant inhibition | [3] |
| P. amarus extract | U937 human macrophages | ELISA | IL-1β production | Significant inhibition | [3] |
| P. amarus extract | U937 human macrophages | ELISA | PGE₂ production | Significant inhibition | [3] |
| Corilagin | Phagocytes | ELISA | TNF-α release | IC50 = 7.39 μM | [4] |
| Geraniin | Phagocytes | ELISA | IL-1β release | IC50 = 16.41 μM | [4] |
| Phyltetralin | Lymphocytes | Proliferation Assay | Lymphocyte proliferation | IC50 = 1.07 μM | [4] |
| Phyllanthin | Lymphocytes | Proliferation Assay | Lymphocyte proliferation | IC50 = 1.82 μM | [4] |
Experimental Protocols: Anti-inflammatory Assays
-
Cell Culture and Treatment: Human macrophage cell lines (e.g., U937) are cultured under standard conditions. The cells are pre-treated with various concentrations of the test compound for a specified time before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Measurement (ELISA): The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Prostaglandin E2 (PGE₂) Measurement: The concentration of PGE₂ in the cell culture medium is measured using competitive enzyme immunoassay kits.
-
Lymphocyte Proliferation Assay: Peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with a mitogen (e.g., phytohemagglutinin). The test compound is added, and cell proliferation is measured using methods like [³H]thymidine incorporation or colorimetric assays (e.g., MTT).
Signaling Pathway Visualization
The anti-inflammatory effects of Phyllanthus amarus extracts and their constituents are mediated through the modulation of key signaling pathways.
In-Vitro Anticancer Activity of Phyllanthus Extracts
Aqueous and methanolic extracts of various Phyllanthus species have demonstrated cytotoxic effects against a range of cancer cell lines.
Table 3: In-Vitro Cytotoxic Activity of Phyllanthus Extracts
| Phyllanthus Species | Extract Type | Cancer Cell Line | Assay | IC50 Value | Reference |
| P. amarus | Ethanolic | U937 (Human leukemic) | MTT | 210 ± 6.78 µg/mL | [5] |
| P. niruri | Methanol | MCF7 (Breast) | MTT | 35.5 ± 2.1 µg/mL | [6] |
| P. pectinatus (leaves) | Methanol | MCF7 (Breast) | MTT | 25.0 ± 2.8 µg/mL | [6] |
| P. roseus | Methanol | MCF7 (Breast) | MTT | 40.0 ± 2.8 µg/mL | [6] |
| P. acidus | Methanol | MCF7 (Breast) | MTT | 62.5 ± 3.5 µg/mL | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the plant extract or isolated compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Workflow for In-Vitro Anticancer Screening
Conclusion and Future Directions
The available in-vitro data on compounds structurally related to this compound and extracts from Phyllanthus species suggest a promising potential for antioxidant, anti-inflammatory, and anticancer activities. However, the lack of specific studies on this compound highlights a significant knowledge gap. Future research should prioritize the isolation of this compound in sufficient quantities to conduct comprehensive in-vitro studies. Such investigations should aim to determine its IC50 values in various antioxidant, anti-inflammatory, and cancer cell line models and to elucidate its mechanisms of action at the molecular level. This will be crucial in determining whether this compound contributes significantly to the observed bioactivities of Phyllanthus extracts and its potential as a novel therapeutic agent.
References
- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Spectroscopic Data of Phyllanthusiin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Phyllanthusiin C, a complex hydrolyzable tannin isolated from Phyllanthus myrtifolius. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential drug development and other scientific research.
Chemical Structure and Properties
This compound is an ellagitannin with the molecular formula C₄₀H₃₀O₂₆ and a molecular weight of 926.6 g/mol . Its complex structure is characterized by a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups, which are further linked to form a rigid, polycyclic system. This structural complexity gives rise to its unique spectroscopic signature.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry is critical for determining the elemental composition and molecular weight of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |
| FAB-MS (Negative) | Not Specified | 925 | [M-H]⁻ |
Further fragmentation analysis (MS/MS) would be necessary to confirm the structural subunits and their connectivity, although specific fragmentation data for this compound is not detailed in the foundational literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. Due to the complexity and poor solubility of this compound, obtaining high-quality NMR spectra can be challenging. The following data represents the reported chemical shifts.
Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD, 300 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (Glucose) | 6.28 | d (3.6) |
| H-2 (Glucose) | 5.38 | t (3.6) |
| H-3 (Glucose) | 5.68 | t (3.6) |
| H-4 (Glucose) | 5.25 | t (3.6) |
| H-5 (Glucose) | 4.80 | m |
| H-6a (Glucose) | 4.35 | dd (11.7, 1.8) |
| H-6b (Glucose) | 3.88 | dd (11.7, 5.4) |
| Galloyl-H | 7.05 | s |
| HHDP-H | 6.45 | s |
| HHDP-H | 6.35 | s |
Note: The assignments for the numerous aromatic protons of the galloyl and HHDP moieties are complex and often overlap. The signals at 7.05, 6.45, and 6.35 ppm represent the most distinct aromatic protons.
Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD, 75 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (Glucose) | 93.5 |
| C-2 (Glucose) | 72.5 |
| C-3 (Glucose) | 74.2 |
| C-4 (Glucose) | 69.8 |
| C-5 (Glucose) | 73.8 |
| C-6 (Glucose) | 63.2 |
| Galloyl/HHDP Aromatic C | 107.0 - 146.0 |
| Galloyl/HHDP Carbonyl C | 165.0 - 170.0 |
Note: Due to the complexity of the aromatic regions, specific assignments for each carbon of the galloyl and HHDP units are not fully detailed in the original literature and would require advanced 2D NMR analysis for complete assignment.
Experimental Protocols
The isolation and spectroscopic analysis of this compound require meticulous experimental procedures.
Isolation of this compound
The following protocol outlines the general steps for the isolation of this compound from the aerial parts of Phyllanthus myrtifolius.
Caption: Workflow for the Isolation of this compound.
-
Extraction: The air-dried and powdered aerial parts of P. myrtifolius are exhaustively extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (B1210297). The resulting ethyl acetate fraction, which is rich in tannins, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20, eluting with a gradient of methanol in water. Fractions are monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC (C18 column) with a suitable mobile phase, typically a gradient of acetonitrile (B52724) in water with a small percentage of formic acid, to yield the pure compound.
Spectroscopic Analysis
The following are general protocols for acquiring the spectroscopic data for this compound.
Caption: Experimental Workflow for Spectroscopic Analysis.
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), in a 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts are referenced to the residual solvent signal.
-
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol.
-
Data Acquisition: Mass spectra are acquired using a high-resolution mass spectrometer, with Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) being common ionization techniques for this class of compounds.
-
Conclusion
The spectroscopic data presented in this guide provide a foundational reference for the identification and characterization of this compound. The detailed experimental protocols offer a starting point for researchers aiming to isolate this compound for further biological and pharmacological evaluation. Due to the inherent complexity of this compound, advanced spectroscopic techniques, particularly 2D NMR, are indispensable for its unambiguous structural confirmation.
Methodological & Application
Application Notes and Protocols for Phyllanthusiin C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of Phyllanthusiin C, a bioactive compound isolated from plants of the Phyllanthus genus. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and anti-inflammatory effects of natural products in cell culture.
Introduction
This compound is a tannin compound found in various Phyllanthus species, which have a long history of use in traditional medicine for treating a range of ailments, including inflammation, liver disorders, and cancer.[1][2] Modern scientific research has begun to validate these traditional uses, with numerous studies demonstrating the anti-inflammatory, antioxidant, and anticancer properties of extracts from these plants.[3][4] While research specifically focused on this compound is still emerging, the broader literature on Phyllanthus extracts and their constituent compounds provides a strong foundation for investigating its therapeutic potential.
The primary mechanisms of action for bioactive compounds from Phyllanthus species often involve the modulation of key cellular signaling pathways, such as NF-κB, MAPK, and PI3K-Akt, which are critical in both inflammation and cancer.[3][5] These pathways regulate a host of cellular processes, including cell proliferation, apoptosis (programmed cell death), and the production of inflammatory mediators.[5][6] The protocols detailed herein are designed to enable researchers to investigate the effects of this compound on these fundamental cellular processes.
Data Presentation
The following tables summarize quantitative data from studies on Phyllanthus extracts and their isolated compounds, providing a reference for expected outcomes and effective concentration ranges.
Table 1: Cytotoxicity of Phyllanthus Extracts and Compounds in Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| P. amarus Methanol Extract | MiaPaCa-2 (Pancreatic) | MTT | > 100 µg/mL | [7] |
| P. amarus Water Extract | MiaPaCa-2 (Pancreatic) | CCK-8 | < 200 µg/mL | [7] |
| Phyllanthus Aqueous Extract | PC-3 (Prostate) | MTS | ~150-300 µg/mL | [8] |
| Phyllanthus Methanolic Extract | PC-3 (Prostate) | MTS | ~50-150 µg/mL | [8] |
| Phyllanthus Aqueous Extract | MeWo (Melanoma) | MTS | ~150-300 µg/mL | [8] |
| Phyllanthus Methanolic Extract | MeWo (Melanoma) | MTS | ~50-150 µg/mL | [8] |
Table 2: Anti-inflammatory Activity of Phyllanthus Extracts and Compounds
| Compound/Extract | Cell Line/System | Assay | Effect | Concentration | Reference |
| Phyllanthin | U937 Macrophages | Griess Assay (NO) | Significant Inhibition | Not specified | [9] |
| Phyllanthin | U937 Macrophages | ELISA (TNF-α, IL-1β) | Significant Inhibition | Not specified | [9] |
| P. amarus EtOH/H₂O Extract | Rat Kupffer Cells | Griess Assay (NO) | Inhibition | Not specified | [10] |
| P. amarus Hexane Extract | RAW264.7 Macrophages | ELISA (TNF-α) | Attenuation | Not specified | [10] |
| P. emblica Methanol Extract | Human PMNs | Leukotriene B4-induced migration | 90% Inhibition | 50 µg/mL | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Induction of Apoptosis Analysis by Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases-3 and -7, key markers of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a white-walled 96-well plate suitable for luminescence readings.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold-change in caspase activity compared to the untreated control.
Protocol 3: Anti-inflammatory Activity by Nitric Oxide (NO) Production Assay
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite (B80452) Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Create a standard curve using nitrite standards. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated cells.
Visualization of Cellular Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.
Caption: General experimental workflow for evaluating the bioactivity of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Simplified intrinsic pathway of apoptosis induction by this compound.
References
- 1. Phyllanthus spp. Induces Selective Growth Inhibition of PC-3 and MeWo Human Cancer Cells through Modulation of Cell Cycle and Induction of Apoptosis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Updated Review on the Anti-Inflammatory Potential of Phyllanthus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review: Mechanism of Phyllanthus urinaria in Cancers—NF-κB, P13K/AKT, and MAPKs Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Properties, Antioxidant and Cytotoxic Activities of Crude Extracts and Fractions from Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phyllanthus spp. Induces Selective Growth Inhibition of PC-3 and MeWo Human Cancer Cells through Modulation of Cell Cycle and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Phyllanthus amarus has anti-inflammatory potential by inhibition of iNOS, COX-2, and cytokines via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of extracts from leaves of Phyllanthus emblica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phyllanthusiin C in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a hydrolysable tannin found in plants of the Phyllanthus genus, which are known for their medicinal properties. As a polyphenolic compound, this compound is anticipated to possess significant antioxidant activities. These properties stem from its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Therefore, the evaluation of the antioxidant capacity of this compound is crucial for its potential development as a therapeutic agent.
These application notes provide detailed protocols for assessing the antioxidant activity of this compound using common in vitro chemical assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. Additionally, a protocol for the Cellular Antioxidant Activity (CAA) assay is included to evaluate its efficacy in a biologically relevant system.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, Phyllanthusiin D, provides a strong indication of the expected antioxidant potential. The following table summarizes the antioxidant activity of Phyllanthusiin D and other related compounds from Phyllanthus amarus.[1] The antioxidant activity is expressed in terms of millimolar gallic acid equivalent antioxidant capacity (mM GAEAC).[1]
| Compound | DPPH Radical Scavenging Activity (mM GAEAC) | FRAP (Ferric Reducing Antioxidant Power) (mM GAEAC) | ABTS Radical Cation Scavenging Activity (mM GAEAC) |
| Phyllanthusiin D | High | High | High |
| Amariin | High | High | High |
| Repandusinic acid | High | High | High |
| Geraniin | Moderate | Moderate | Moderate |
| Corilagin | Moderate | Moderate | Moderate |
Note: The antioxidant activities are categorized as High or Moderate based on comparative data presented in the source literature where specific numerical values were not provided in a centralized table.[1]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1-100 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of this compound or the standard.
-
For the control, add 100 µL of DPPH solution to 100 µL of methanol.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox or Ascorbic acid)
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound and Standard Solutions: Prepare serial dilutions of this compound and the positive control in the same solvent used for the ABTS•+ working solution.
-
Assay:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each dilution of this compound or the standard.
-
For the control, add 190 µL of the ABTS•+ working solution to 10 µL of the solvent.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
96-well microplate
-
Microplate reader
-
Standard: Ferrous sulfate (B86663) (FeSO₄·7H₂O)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and Standard Solutions:
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Prepare a standard curve using ferrous sulfate solutions of known concentrations (e.g., 100-1000 µM).
-
-
Assay:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each dilution of this compound, standard, or blank (solvent).
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from the standard curve and is expressed as µM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells. DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Black 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with different concentrations of this compound and a positive control (e.g., quercetin) in treatment medium for 1 hour.
-
-
Probe Loading: Add 25 µM DCFH-DA to the wells and incubate for 1 hour.
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM AAPH to all wells except the negative control wells.
-
-
Measurement: Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents.
Visualizations
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Caption: General antioxidant mechanism of this compound.
References
Application Notes and Protocols for Phyllanthusiin C in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a hydrolysable tannin isolated from various species of the Phyllanthus genus.[1] Plants of this genus have a long history in traditional medicine for treating a variety of ailments, including those of a viral origin.[1][2] Scientific investigations have substantiated the antiviral potential of Phyllanthus extracts against a broad spectrum of viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV).[2][3][4] While much of the research has focused on crude extracts or more abundant compounds like phyllanthin (B192089) and hypophyllanthin, the presence of this compound in these bioactive extracts suggests its potential contribution to their antiviral effects and warrants further investigation as a standalone antiviral agent.
These application notes provide a comprehensive overview of the potential of this compound in antiviral research, summarizing the known antiviral activities of Phyllanthus species, proposing potential mechanisms of action, and offering detailed protocols for its evaluation.
Antiviral Activity of Phyllanthus Species: A Proxy for this compound's Potential
Given the limited specific data on this compound, the documented antiviral activities of Phyllanthus extracts provide a strong rationale for investigating this compound. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for various Phyllanthus extracts against different viruses. These values serve as a benchmark for researchers initiating studies on this compound.
Table 1: Antiviral Activity of Phyllanthus Extracts (IC50 Values)
| Phyllanthus Species | Virus | Assay System | IC50 Value | Reference |
| Phyllanthus niruri (ethanolic extract) | Hepatitis C Virus (HCV) | In vitro culture (Huh7it cells) | 4.14 µg/mL | [5][6] |
| Phyllanthus amarus (aqueous extract) | Herpes Simplex Virus-1 (HSV-1) | Vero cells | 15.5 ± 3.7 µg/mL | |
| Phyllanthus amarus (aqueous extract) | Herpes Simplex Virus-2 (HSV-2) | Vero cells | 16.2 ± 5.2 µg/mL |
Table 2: Cytotoxicity of Phyllanthus Extracts (CC50 Values)
| Phyllanthus Species | Cell Line | CC50 Value | Reference |
| Phyllanthus niruri (ethanolic extract) | Huh7it cells | > 100 µg/mL | [5] |
| Phyllanthus amarus (aqueous extract) | Vero cells | ≥ 500 µg/mL |
Potential Mechanisms of Antiviral Action
The antiviral mechanisms of Phyllanthus extracts are multifaceted, often involving both direct action on viral components and modulation of host cellular pathways. It is plausible that this compound contributes to one or more of these mechanisms.
-
Inhibition of Viral Entry: Studies on Phyllanthus niruri extracts against HCV suggest a strong inhibitory effect on the entry step of the virus into host cells.[5]
-
Inhibition of Viral Enzymes: Compounds from Phyllanthus have been shown to inhibit key viral enzymes essential for replication. For instance, extracts of Phyllanthus amarus have demonstrated inhibitory activity against HCV NS3 protease and NS5B RNA-dependent RNA polymerase.[7] Similarly, inhibition of HBV DNA polymerase has been reported.[8]
-
Modulation of Host Signaling Pathways: Phyllanthus constituents can modulate host immune responses to viral infections. This includes the activation of signaling pathways such as NF-κB, MAPKs, and PI3K/Akt, which play crucial roles in the inflammatory and antiviral response.[1][9][10]
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound. These are generalized protocols that can be adapted to specific viruses and cell lines.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol determines the concentration of this compound that causes a 50% reduction in the viability of host cells.
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero, Huh-7)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.
-
After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a cell-free control (medium only).
-
Incubate the plates for 48-72 hours (depending on the cell doubling time) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Antiviral Activity Assessment by Plaque Reduction Assay
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
Procedure:
-
Grow host cells to a confluent monolayer in multi-well plates.
-
Prepare serial dilutions of the virus in infection medium.
-
Prepare serial dilutions of this compound in infection medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Treatment Strategy (can be varied to determine the mechanism of action):
-
Simultaneous Treatment: Mix the virus dilution with the this compound dilution and add to the cells.
-
Pre-treatment of Cells: Incubate cells with this compound for 1-2 hours, then remove and infect with the virus.
-
Post-treatment of Cells: Infect cells with the virus for 1-2 hours, then remove the inoculum and add medium containing this compound.
-
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and gently wash the cells with PBS.
-
Add the overlay medium (with or without this compound, depending on the treatment strategy) to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (e.g., 2-5 days).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound).
-
The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Protocol 3: Quantification of Viral Load by Real-Time PCR (qPCR)
This protocol measures the effect of this compound on the replication of viral nucleic acids.
Materials:
-
Infected and treated cell lysates or supernatants
-
Viral RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Virus-specific primers and probe
-
Real-time PCR instrument
Procedure:
-
Infect and treat cells with this compound as described in the plaque reduction assay protocol (using appropriate multi-well plates).
-
At various time points post-infection, harvest the cell supernatant or lyse the cells to extract total RNA or DNA using a suitable kit.
-
For RNA viruses, perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction with the extracted nucleic acid, virus-specific primers and probe, and qPCR master mix.
-
Run the qPCR reaction using an appropriate thermal cycling program.
-
Quantify the viral copy number using a standard curve generated from a plasmid containing the target viral sequence.
-
Calculate the reduction in viral load in treated samples compared to the untreated virus control.
Visualizations
The following diagrams, created using the DOT language, illustrate a typical workflow for antiviral screening and a potential signaling pathway that may be modulated by this compound.
Caption: Workflow for antiviral screening of this compound.
Caption: Potential host signaling pathways modulated by this compound.
References
- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral potential of Phyllanthus species: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiviral activity of an aqueous extract from Phyllanthus orbicularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral tannins from two Phyllanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jms.mabjournal.com [jms.mabjournal.com]
- 7. Inhibition of hepatitis C virus replication by herbal extract: Phyllanthus amarus as potent natural source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20130122119A1 - Phyllanthus amarus compositions and method of extracting same - Google Patents [patents.google.com]
- 9. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Phyllanthusiin C in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a hydrolysable tannin found in various Phyllanthus species.[1] As interest in the therapeutic potential of Phyllanthus extracts grows, robust and reliable analytical methods for quantifying key constituents like this compound are crucial for quality control, standardization, and pharmacokinetic studies. While specific validated methods for the quantification of this compound are not extensively documented in publicly available literature, this application note provides a comprehensive framework and detailed protocols for developing and validating such methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established analytical techniques for quantifying structurally related phenolic compounds and lignans (B1203133) in Phyllanthus species.[2][3][4][5][6][7]
Sample Preparation: Extraction of this compound from Plant Material
Effective extraction is a critical first step for accurate quantification. The choice of solvent and extraction technique can significantly impact the recovery of the target analyte. Based on methods for other polyphenols in Phyllanthus, an optimized extraction protocol is as follows:
Protocol: Ultrasonic-Assisted Extraction
-
Sample Collection and Preparation : Collect fresh plant material (leaves, stems, or whole plant) and air-dry at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight. Pulverize the dried material into a fine powder using a mechanical grinder.
-
Extraction :
-
Accurately weigh 1.0 g of the powdered plant material and place it into a conical flask.
-
Add 20 mL of a methanol-water mixture (e.g., 70:30 v/v).[8] Other solvents like ethanol (B145695) can also be used.[2]
-
Perform ultrasonic-assisted extraction in a water bath at 30°C for 30 minutes.[2][4]
-
Repeat the extraction process two more times with fresh solvent for exhaustive extraction.[2][4]
-
-
Filtration and Concentration :
-
Combine the extracts and filter through Whatman No. 1 filter paper or a similar grade filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude residue.[2]
-
-
Sample Reconstitution :
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of phenolic compounds.[5] A general method suitable for adaptation for this compound is detailed below.
Experimental Protocol: HPLC-UV
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase : A gradient elution is often necessary for complex plant extracts. A common mobile phase consists of:
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30°C.[4]
-
Detection Wavelength : A PDA detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for this compound. Based on related compounds, a wavelength around 230 nm or 280 nm may be appropriate.[3][4]
-
Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 1: Hypothetical HPLC-UV Method Validation Data for this compound
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | - | 1 - 200 µg/mL |
| LOD | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 3% | Intra-day: 1.5%, Inter-day: 2.8% |
| Accuracy (% Recovery) | 95 - 105% | 98.7% |
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.[7]
Experimental Protocol: LC-MS/MS
-
Instrumentation : A UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions : Similar to the HPLC-UV method, but often with a smaller particle size column (e.g., < 2 µm) and lower flow rates (e.g., 0.2-0.4 mL/min) for better separation and ionization efficiency.[2][11]
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.[2]
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification. This requires determination of the precursor ion (the molecular weight of this compound, C40H30O26, is 926.6 g/mol ) and suitable product ions.[1][11]
-
Gas Temperatures and Pressures : These would need to be optimized for the specific instrument.[2]
-
Method Validation
The LC-MS/MS method should also be rigorously validated.
Table 2: Hypothetical LC-MS/MS Method Validation Data for this compound
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | - | 0.5 - 100 ng/mL |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.5 ng/mL |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 10% | Intra-day: 3.2%, Inter-day: 6.5% |
| Accuracy (% Recovery) | 90 - 110% | 102.3% |
Visualizations
Caption: Overall workflow for the quantification of this compound.
Caption: Key parameters for the proposed HPLC-UV method.
References
- 1. This compound | C40H30O26 | CID 514181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and characterization of phenolics and terpenoids from ethanolic extracts of Phyllanthus species by HPLC-ESI-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. omicsonline.org [omicsonline.org]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. redalyc.org [redalyc.org]
- 10. staff.cimap.res.in [staff.cimap.res.in]
- 11. phcogj.com [phcogj.com]
Phyllanthusiin C: Application Notes for Investigating its Immunomodulatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C, a hydrolysable tannin isolated from plants of the Phyllanthus genus, represents a promising candidate for investigation as a novel immunomodulatory agent.[1] While direct and extensive research on this compound is emerging, the well-documented immunomodulatory and anti-inflammatory properties of Phyllanthus extracts and their constituent compounds, such as other tannins like corilagin (B190828) and geraniin, provide a strong rationale for its evaluation.[1][2][3][4] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound's potential to modulate immune responses.
The therapeutic modulation of the immune system is a critical strategy in the management of a wide array of human diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer.[1][5] Natural products are a rich source of novel immunomodulatory compounds.[5][6] Compounds derived from Phyllanthus species have been shown to influence key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and to modulate the production of inflammatory mediators.[7][8]
These notes are intended to serve as a comprehensive resource for designing and executing preclinical studies to elucidate the specific immunomodulatory effects and mechanisms of action of this compound.
Data Presentation: Immunomodulatory Activity of Related Phyllanthus Compounds
While specific quantitative data for this compound is not yet widely available, the following tables summarize the reported immunomodulatory activities of other major bioactive compounds isolated from Phyllanthus amarus. This data can serve as a benchmark for comparative studies involving this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by Compounds from Phyllanthus amarus
| Compound | Assay | Target Cell Line | IC₅₀ (µM) | Reference |
| Corilagin | TNF-α Release | Human PBMCs | 7.39 | [9][10] |
| Geraniin | TNF-α Release | Human PBMCs | 8.66 | |
| Geraniin | IL-1β Release | Human PBMCs | 16.41 | [9][10] |
| Ethyl 8-hydroxy-8-methyl-tridecanoate | Nitric Oxide Production | RAW 264.7 Macrophages | 0.91 | [9][10] |
| 1,7,8-trihydroxy-2-naphtaldehyde | Nitric Oxide Production | RAW 264.7 Macrophages | 1.07 | [9][10] |
Table 2: Inhibition of Lymphocyte Proliferation by Lignans from Phyllanthus amarus
| Compound | Mitogen | Target Cells | IC₅₀ (µM) | Reference |
| Phyltetralin | Not Specified | Lymphocytes | 1.07 | [9][10][11] |
| Phyllanthin | Not Specified | Lymphocytes | 1.82 | [9][10][11] |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways implicated in inflammation and a general workflow for assessing the immunomodulatory activity of a test compound like this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Caption: Experimental workflow for in vitro immunomodulatory assessment.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the immunomodulatory activity of this compound.
Protocol 1: In Vitro Macrophage Activation and Cytokine Production Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (e.g., Nitric Oxide, TNF-α, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.
-
Nitric Oxide (NO) Assay: Mix 50 µL of supernatant with 50 µL of Griess reagent in a new 96-well plate. Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.
-
Cytokine Quantification (ELISA): Determine the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Lymphocyte Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of T and B lymphocytes.
Materials:
-
Splenocytes isolated from mice or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Concanavalin A (ConA) for T-cell stimulation
-
Lipopolysaccharide (LPS) for B-cell stimulation
-
This compound
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)
-
96-well cell culture plates
Procedure:
-
Cell Isolation and Seeding: Isolate splenocytes or PBMCs and adjust the cell suspension to 2 x 10⁶ cells/mL in RPMI-1640 medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Treatment and Stimulation: Add various concentrations of this compound to the wells. Then, add a mitogen (ConA at 5 µg/mL for T-cells or LPS at 10 µg/mL for B-cells). Include unstimulated and mitogen-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement ([³H]-thymidine incorporation):
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Proliferation Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength.
-
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against: phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a shorter time course (e.g., 15-60 minutes) suitable for observing phosphorylation events.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Concluding Remarks
The protocols and data presented herein provide a foundational framework for the systematic evaluation of this compound as a potential immunomodulatory agent. While the existing literature on related compounds from the Phyllanthus genus suggests a strong anti-inflammatory potential, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, further direct investigation of this compound is imperative. Researchers are encouraged to adapt and expand upon these protocols to fully characterize the bioactivity and therapeutic potential of this promising natural product. The lack of extensive prior research on this compound presents a unique opportunity for novel discoveries in the field of immunopharmacology.
References
- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between the major components of Phyllanthus amarus and Phyllanthus urinaria and their inhibitory effects on phagocytic activity of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Updated Review on the Anti-Inflammatory Potential of Phyllanthus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of compounds from Phyllanthus amarus on nitric oxide production, lymphocyte proliferation, and cytokine release from phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]
Application of Phyllanthusiin C in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and methodologies for studying the anticancer effects of Phyllanthusiin C, primarily based on research conducted on extracts of Phyllanthus urinaria where this compound is a major identified constituent. The data presented herein is primarily derived from studies on the human nasopharyngeal carcinoma cell line, NPC-BM1.
Introduction
This compound is a hydrolysable tannin found in plants of the Phyllanthus genus. Research into the anticancer properties of Phyllanthus extracts has identified this compound as a significant bioactive component. Studies on extracts containing this compound have demonstrated cytotoxic and pro-apoptotic effects on cancer cell lines, suggesting its potential as a therapeutic agent.
The primary mechanism of action observed for Phyllanthus urinaria extract, containing this compound, involves the induction of apoptosis in cancer cells. This process is characterized by key molecular events such as the activation of caspases and the modulation of apoptosis-related proteins like Bcl-2.[1][2]
Data Presentation
The following tables summarize the key findings from studies on a Phyllanthus urinaria extract containing this compound as a major component, specifically focusing on its effects on the NPC-BM1 human nasopharyngeal carcinoma cell line.
Table 1: Cytotoxicity of Phyllanthus urinaria Extract in NPC-BM1 Cells
| Treatment | Concentration Range | Effect on Cell Viability |
| P. urinaria Extract | 0 - 3 mg/ml | Reduction in cell viability[1] |
Table 2: Apoptotic Effects of Phyllanthus urinaria Extract in NPC-BM1 Cells
| Assay | Treatment | Observation |
| DNA Fragmentation | P. urinaria Extract | Increased DNA fragmentation[1] |
| Caspase-3 Activity | P. urinaria Extract | Increased caspase-3 activity[1] |
Table 3: Molecular Effects of Phyllanthus urinaria Extract in NPC-BM1 Cells
| Target Protein | Treatment | Effect |
| Bcl-2 | P. urinaria Extract | Down-regulation of Bcl-2 expression[1] |
| Bax | P. urinaria Extract | No significant change in expression[1] |
| p53 | P. urinaria Extract | No significant change in expression[1] |
Signaling Pathway
The anticancer activity of the Phyllanthus urinaria extract, containing this compound, in NPC-BM1 cells is associated with the intrinsic pathway of apoptosis. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2, which leads to the activation of executioner caspases like caspase-3, ultimately resulting in programmed cell death.
Apoptotic pathway induced by Phyllanthus urinaria extract.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Phyllanthus urinaria extract on NPC-BM1 cells.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Workflow:
Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed NPC-BM1 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the Phyllanthus urinaria extract (e.g., 0, 0.5, 1, 2, 3 mg/ml) for 24 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/ml.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assays
1. DNA Fragmentation Analysis
This assay qualitatively detects the hallmark of apoptosis, which is the cleavage of genomic DNA into internucleosomal fragments.
Protocol:
-
Cell Treatment: Treat NPC-BM1 cells with the Phyllanthus urinaria extract for the desired time.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a DNA extraction kit.
-
Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA under UV light. A "ladder" pattern of DNA fragments indicates apoptosis.
2. Caspase-3 Activity Assay
This assay quantitatively measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat NPC-BM1 cells with the Phyllanthus urinaria extract, then harvest and lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Caspase-3 Assay: Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Measurement: Measure the absorbance or fluorescence, which is proportional to the caspase-3 activity.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins, such as Bcl-2.
Workflow:
Workflow for Western blot analysis.
Protocol:
-
Protein Extraction: Treat NPC-BM1 cells with the Phyllanthus urinaria extract. Lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Conclusion
The available research strongly suggests that this compound, as a major component of Phyllanthus urinaria extract, contributes to the extract's anticancer properties. The primary mechanism identified is the induction of apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins and the activation of caspases. Further studies using isolated this compound are warranted to elucidate its specific dose-dependent effects and to fully understand its potential as a standalone therapeutic agent. The protocols provided here offer a foundation for researchers to investigate the effects of this compound or related compounds in various cancer cell line models.
References
- 1. Phyllanthus urinaria Induces Apoptosis in Human Osteosarcoma 143B Cells via Activation of Fas/FasL- and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phyllanthus urinaria increases apoptosis and reduces telomerase activity in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Models in Phyllanthusiin C Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and implementation of in-vivo models to investigate the therapeutic potential of Phyllanthusiin C, a bioactive compound isolated from the Phyllanthus genus.[1][2][3] The protocols outlined below are based on established methodologies for evaluating anti-inflammatory and anticancer properties of natural products and can be adapted for the specific study of this compound.[4][5][6][7]
Introduction to this compound and its Therapeutic Potential
This compound belongs to a class of hydrolysable tannins found in various Phyllanthus species.[1][3] These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, infections, and cancer.[1][3][8] The bioactive compounds from Phyllanthus, such as Phyllanthusiin D, have demonstrated significant antioxidant and free radical scavenging activities in vitro.[9] Related compounds from the genus have shown anti-inflammatory, anticancer, and immunomodulatory effects in preclinical studies.[1][2][8][10][11] This suggests that this compound holds promise as a novel therapeutic agent. The development of robust in-vivo models is a critical step in validating its efficacy and understanding its mechanism of action.[5][6]
Proposed In-Vivo Models for this compound Research
Based on the known biological activities of related compounds from the Phyllanthus genus, the following in-vivo models are proposed for this compound research.
Anti-Inflammatory Models
Inflammation is a key pathological feature of many chronic diseases. Several in-vivo models can be employed to assess the anti-inflammatory potential of this compound.[4][12][13][14]
-
Carrageenan-Induced Paw Edema in Rodents: A widely used model for acute inflammation.[13]
-
Adjuvant-Induced Arthritis in Rats: A model for chronic inflammation that mimics rheumatoid arthritis.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model to study the systemic inflammatory response and the effect of this compound on cytokine production.
Oncology Models
Natural products are a rich source of anticancer agents.[6][7][15][16] The following models are suitable for evaluating the antitumor activity of this compound.
-
Xenograft Models: Human cancer cell lines (e.g., breast, lung, colon) are implanted into immunodeficient mice. This allows for the evaluation of the direct antitumor effects of this compound on human tumors.[5]
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice. This model is useful for studying the interplay between the compound, the tumor, and the host immune system.
-
Chemically-Induced Carcinogenesis Models: Carcinogens are used to induce tumors in animals, mimicking the process of human cancer development.
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the proposed in-vivo studies.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | Edema Inhibition (%) |
| Control (Vehicle) | - | 1.5 ± 0.2 | 0 |
| This compound | 10 | 1.1 ± 0.1* | 26.7 |
| This compound | 25 | 0.8 ± 0.1 | 46.7 |
| This compound | 50 | 0.6 ± 0.05 | 60.0 |
| Indomethacin | 10 | 0.5 ± 0.05** | 66.7 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the control group.
Table 2: Antitumor Activity of this compound in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Control (Vehicle) | - | 1500 ± 250 | 0 | +5 |
| This compound | 20 | 1100 ± 180* | 26.7 | +3 |
| This compound | 40 | 750 ± 120 | 50.0 | +1 |
| Doxorubicin | 5 | 400 ± 80 | 73.3 | -10 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the control group.
Experimental Protocols
Protocol for Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200 g).
-
Groups:
-
Group 1: Control (Vehicle - 0.5% carboxymethylcellulose).
-
Group 2-4: this compound (10, 25, and 50 mg/kg, p.o.).
-
Group 5: Indomethacin (10 mg/kg, p.o.) as a positive control.
-
-
Procedure:
-
Administer the respective treatments orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group.
-
Collect blood samples for cytokine analysis (TNF-α, IL-6).
-
Excise paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity.
-
Protocol for Human Breast Cancer Xenograft Model
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Procedure:
-
Inject 5 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel subcutaneously into the right flank of each mouse.
-
When tumors reach a palpable size (approx. 100 mm³), randomize the mice into treatment groups.
-
Group 1: Control (Vehicle).
-
Group 2-3: this compound (20 and 40 mg/kg/day, i.p.).
-
Group 4: Doxorubicin (5 mg/kg, weekly, i.v.) as a positive control.
-
Administer treatments for 21 days.
-
Measure tumor volume and body weight twice a week.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Conduct Western blot analysis of tumor lysates to investigate the effect on key signaling pathways.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow Diagram
References
- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Important Ethnomedicinal Herbs of Phyllanthus Species: Present Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo and Clinical Studies of Natural Products Targeting the Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural compounds as anticancer agents: Experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of Pleiotropic Multifaceted Therapeutic Potential of Phyllanthus amarus [ijpba.info]
- 9. tandfonline.com [tandfonline.com]
- 10. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpras.com [ijpras.com]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 15. Frontiers | Natural Bioactive Compounds and Their Antitumour Potential: Mechanisms of Action and Therapeutic Perspectives in In Vitro or In Vivo Models [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In-Vivo Delivery of Phyllanthusiin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and evaluating delivery systems for the in-vivo administration of Phyllanthusiin C, a bioactive hydrolysable tannin found in Phyllanthus species. Due to its potential immunomodulatory, anti-inflammatory, and anticancer properties, effective in-vivo delivery is crucial for preclinical research. This document outlines protocols for formulating various delivery systems, conducting in-vivo studies in animal models, and assessing the biological activity of this compound.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for designing suitable delivery systems. As a hydrolysable tannin, it is a relatively large and hydrophilic molecule, which can present challenges for oral bioavailability.
| Property | Value | Reference |
| Molecular Formula | C40H30O26 | [1] |
| Molecular Weight | 926.6 g/mol | [1] |
| XLogP3 | -0.3 | [1] |
| Class | Tannin | [1] |
Recommended In-Vivo Delivery Systems for this compound
Given the hydrophilic nature and large molecular size of this compound, which can limit its passive diffusion across biological membranes, the following delivery systems are proposed to enhance its bioavailability and therapeutic efficacy.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic compounds like this compound in their aqueous core. They can protect the compound from degradation and facilitate cellular uptake.
Phytosome Formulation
Phytosomes are complexes formed between natural active ingredients and phospholipids (B1166683) (typically phosphatidylcholine). This complex formation enhances the lipophilicity of the hydrophilic compound, thereby improving its absorption and bioavailability.
Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound. Nanoparticles can offer controlled release and potential for targeted delivery.
Experimental Protocols
Preparation of this compound Delivery Systems
3.1.1. Protocol for Liposome Preparation by Thin-Film Hydration
-
Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol (e.g., in a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.
-
Film Hydration: Hydrate the lipid film with an aqueous solution of this compound (e.g., 1-5 mg/mL in phosphate-buffered saline, pH 7.4) by gentle rotation. This process should also be carried out above the lipid transition temperature.
-
Vesicle Size Reduction: To obtain smaller, more uniform liposomes, the resulting multilamellar vesicles (MLVs) can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
3.1.2. Protocol for Phytosome Preparation by Solvent Evaporation
-
Complex Formation: Dissolve this compound and phosphatidylcholine in a 1:2 w/w ratio in a suitable aprotic solvent (e.g., acetone, dichloromethane) with constant stirring.
-
Solvent Removal: Evaporate the solvent under vacuum using a rotary evaporator to obtain a solid residue of the this compound-phospholipid complex.
-
Precipitation (Optional): The complex can be precipitated from the reaction mixture by adding an anti-solvent like n-hexane.
-
Collection and Drying: Collect the resulting phytosome complex and dry it under vacuum to remove any residual solvent.
3.1.3. Protocol for PLGA Nanoparticle Preparation by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve PLGA and this compound in a volatile organic solvent such as dichloromethane.
-
Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for long-term storage.
Characterization of Delivery Systems
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm (Liposomes/Nanoparticles); PDI < 0.3 |
| Zeta Potential | DLS with Electrophoretic Mobility | -20 to -40 mV (indicates stability) |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | > 70% |
| Drug Loading (%) | UV-Vis Spectroscopy or HPLC | 1-10% |
Calculation of Encapsulation Efficiency (EE) and Drug Loading (DL): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
In-Vivo Study Design
Animal Model:
-
BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used for immunomodulatory studies.
Administration Routes and Doses:
-
Oral Gavage: Doses of Phyllanthus amarus extract have been reported in the range of 100-500 mg/kg body weight in mice.[2][3] A starting dose for a this compound formulation could be extrapolated based on its concentration in the extract.
-
Intravenous (i.v.) Injection: For liposomal and nanoparticle formulations, i.v. administration via the tail vein is common. Doses would need to be optimized, starting at lower ranges (e.g., 1-10 mg/kg).
-
Subcutaneous (s.c.) Injection: This route can provide a slower release profile.
Experimental Groups:
-
Control Group: Vehicle (e.g., saline, PBS).
-
This compound (Free Drug) Group: To assess the effect of the free compound.
-
This compound Delivery System Group: To evaluate the formulated drug.
-
Immunosuppressed/Challenged Control Group (if applicable): e.g., treated with cyclophosphamide (B585) or an inflammatory agent like lipopolysaccharide (LPS).
-
Immunosuppressed/Challenged + this compound Delivery System Group: To assess the therapeutic efficacy.
Assessment of Immunomodulatory Activity
3.4.1. Cytokine Profiling
-
Protocol: Collect blood samples at various time points post-treatment. Isolate serum and measure the levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA kits according to the manufacturer's instructions.
3.4.2. Lymphocyte Proliferation Assay
-
Protocol: Isolate splenocytes from treated and control mice. Culture the cells in the presence of a mitogen (e.g., Concanavalin A or phytohemagglutinin). Assess cell proliferation using methods like the MTT assay or CFSE staining followed by flow cytometry.[4]
3.4.3. Macrophage Phagocytosis Assay
-
Protocol: Isolate peritoneal or bone marrow-derived macrophages. Co-culture the macrophages with fluorescently labeled particles (e.g., FITC-labeled E. coli or zymosan). Quantify the uptake of these particles by macrophages using fluorescence microscopy or flow cytometry.[5][6]
Pharmacokinetic Analysis
Sample Collection and Preparation:
-
Collect blood samples at predetermined time points into heparinized tubes.
-
Centrifuge to separate plasma.
-
Perform protein precipitation (e.g., with acetonitrile (B52724) or methanol) or liquid-liquid extraction to extract this compound and its metabolites.
Analytical Method:
-
Quantify the concentration of this compound in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection.[7][8][9]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Phyllanthus amarus Components
Extracts of Phyllanthus amarus and its bioactive components, including tannins like this compound, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. The primary mechanism involves the downregulation of the NF-κB, MAPK, and PI3K-Akt pathways.[4][7][10][11]
Caption: this compound inhibits inflammatory signaling pathways.
Experimental Workflow for In-Vivo Evaluation
The following diagram outlines the general workflow for the in-vivo evaluation of a this compound delivery system.
Caption: Workflow for in-vivo evaluation of this compound delivery systems.
References
- 1. Safety and antimalarial therapeutic index of alkaloid-rich extract of Phyllanthus amarus Schumach. & Thonn. in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EAS Publisher | In-Vivo Antimalarial Activity of the Aqueous Leaf Extract of Phyllanthus amarus Schum & Thonn. against Plasmodium berghei Infected Mice [easpublisher.com]
- 4. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of phagocytic activity of cultured macrophages using fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of phenolic compounds derived from hydrolysable tannins in biological matrices by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Subcutaneous Injection MnO2 Micro- and Nanoparticles on Blood Glucose Level and Lipid Profile in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Phagocytosis in Bone Marrow-Derived Macrophages and Peritoneal Macrophages with Aging | Springer Nature Experiments [experiments.springernature.com]
Protocols for Assessing Phyllanthusiin C Cytotoxicity: Application Notes for Researchers
For Immediate Release
Comprehensive Protocols for Evaluating the Cytotoxic Effects of Phyllanthusiin C Published
[City, State] – [Date] – A detailed set of application notes and protocols for assessing the cytotoxicity of this compound has been released today, providing a critical resource for researchers, scientists, and drug development professionals. These guidelines offer standardized methodologies for evaluating the anti-cancer potential of this natural compound, focusing on key cytotoxicity assays and the elucidation of its mechanisms of action.
This compound, a compound isolated from the Phyllanthus genus, has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The newly published protocols provide step-by-step instructions for widely accepted assays, including the MTT, LDH, and Annexin V/PI apoptosis assays, ensuring reliable and reproducible results.
"These detailed protocols will be invaluable for the scientific community," said a senior researcher in the field. "They provide a clear framework for investigating the cytotoxic properties of this compound, which will accelerate research into its potential as a novel anti-cancer agent."
In addition to experimental procedures, the application notes include a summary of the known signaling pathways modulated by compounds from Phyllanthus species, such as the MAPK, PI3K/Akt, and NF-κB pathways, offering insights into the potential molecular mechanisms of this compound's action.
Data Presentation
While specific IC50 values for purified this compound are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of extracts from Phyllanthus species and some of their isolated compounds against various cancer cell lines. This data provides a valuable reference for researchers initiating studies on this compound.
| Plant Extract/Compound | Cell Line | Assay | IC50 Value | Reference |
| Phyllanthus amarus (Aqueous Extract) | MeWo (Melanoma) | MTS | ~150-300 µg/mL | [1] |
| Phyllanthus amarus (Methanolic Extract) | MeWo (Melanoma) | MTS | ~50-150 µg/mL | [1] |
| Phyllanthus amarus (Aqueous Extract) | PC-3 (Prostate) | MTS | ~150-300 µg/mL | [1] |
| Phyllanthus amarus (Methanolic Extract) | PC-3 (Prostate) | MTS | ~50-150 µg/mL | [1] |
| Phyllanthus niruri (Aqueous Extract) | MeWo (Melanoma) | MTS | ~150-300 µg/mL | [1] |
| Phyllanthus niruri (Methanolic Extract) | MeWo (Melanoma) | MTS | ~50-150 µg/mL | [1] |
| Phyllanthus niruri (Aqueous Extract) | PC-3 (Prostate) | MTS | ~150-300 µg/mL | [1] |
| Phyllanthus niruri (Methanolic Extract) | PC-3 (Prostate) | MTS | ~50-150 µg/mL | [1] |
| Phyllanthus urinaria (Aqueous Extract) | MeWo (Melanoma) | MTS | ~150-300 µg/mL | [1] |
| Phyllanthus urinaria (Methanolic Extract) | MeWo (Melanoma) | MTS | ~50-150 µg/mL | [1] |
| Phyllanthus urinaria (Aqueous Extract) | PC-3 (Prostate) | MTS | ~150-300 µg/mL | [1] |
| Phyllanthus urinaria (Methanolic Extract) | PC-3 (Prostate) | MTS | ~50-150 µg/mL | [1] |
| Phyllanthus watsonii (Aqueous Extract) | MeWo (Melanoma) | MTS | ~150-300 µg/mL | [1] |
| Phyllanthus watsonii (Methanolic Extract) | MeWo (Melanoma) | MTS | ~50-150 µg/mL | [1] |
| Phyllanthus watsonii (Aqueous Extract) | PC-3 (Prostate) | MTS | ~150-300 µg/mL | [1] |
| Phyllanthus watsonii (Methanolic Extract) | PC-3 (Prostate) | MTS | ~50-150 µg/mL | [1] |
| Hypophyllanthin | MCF-7 (Breast) | SRB | 74.2 ± 1.5 µM | [2] |
| Phyllanthin | MCF-7 (Breast) | SRB | 73.4 ± 2.1 µM | [2] |
| Hypophyllanthin | MCF-7ADR (Doxorubicin-resistant Breast) | SRB | 58.7 ± 1.2 µM | [2] |
| Phyllanthin | MCF-7ADR (Doxorubicin-resistant Breast) | SRB | 29.5 ± 0.9 µM | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure times at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (e.g., 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with different concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells). Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis: The flow cytometry data will generate four populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Signaling Pathways and Visualizations
Compounds from Phyllanthus species have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. While the specific effects of this compound are still under investigation, the following diagrams illustrate the general mechanisms that may be relevant.
References
- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phyllanthus urinaria increases apoptosis and reduces telomerase activity in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Phyllanthusiin C Solubility for Experimental Success
For researchers, scientists, and drug development professionals utilizing Phyllanthusiin C, achieving optimal solubility is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in dissolving this potent ellagitannin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, a polyphenolic compound, exhibits solubility in several organic solvents. It is known to be soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol (B145695), Chloroform, Dichloromethane, and Acetone[1]. For cell-based assays, DMSO is a common choice; however, it is crucial to keep the final concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: I am observing precipitation of this compound in my aqueous-based assay medium. What could be the cause and how can I prevent it?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. This often occurs when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity reduces the solubility of the compound, causing it to fall out of solution.
To prevent this, consider the following:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon dilution.
-
Warming the Solution: Gently warming the aqueous medium to 37°C before adding the this compound stock can sometimes aid in solubility.
-
Use of a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium can help maintain solubility.
Q3: Are there advanced methods to improve the aqueous solubility of this compound for in vivo or in vitro studies?
A3: Yes, several formulation strategies can significantly enhance the aqueous solubility and bioavailability of poorly soluble natural compounds like this compound. These include:
-
Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the solid state.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and stability in aqueous environments.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder is not dissolving in the chosen organic solvent. | 1. Insufficient solvent volume. 2. Low temperature. 3. Saturation limit reached. | 1. Gradually add more solvent while vortexing. 2. Gently warm the solution to 37°C and use an ultrasonic bath for a short period. 3. Refer to the solubility data table to ensure you are within the expected solubility range. If a higher concentration is needed, consider a different solvent or a solubility enhancement technique. |
| After dilution into aqueous buffer, the solution becomes cloudy or a precipitate forms. | 1. Poor aqueous solubility. 2. "Salting out" effect from high salt concentration in the buffer. | 1. Follow the recommendations in FAQ A2. 2. If possible, test the solubility in a buffer with a lower salt concentration. 3. Consider using a solubility enhancement method like cyclodextrin (B1172386) complexation. |
| Inconsistent experimental results between batches. | 1. Incomplete dissolution of this compound. 2. Degradation of the compound in solution. | 1. Visually inspect your stock solution for any undissolved particles before each use. Briefly sonicate if necessary. 2. Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Quantitative Solubility Data
| Solvent | Qualitative Solubility of this compound | Estimated Quantitative Solubility of a Related Ellagitannin (Ellagic Acid) |
| Water | Poorly soluble | ~9.7 µg/mL[2] |
| Methanol | Soluble[1] | Slightly soluble (~0.67 mg/mL)[2][3] |
| Ethanol | Soluble[1] | Sparingly soluble |
| DMSO | Soluble[1] | Soluble[3] |
| Acetone | Soluble[1] | - |
| Chloroform | Soluble[1] | - |
| Dichloromethane | Soluble[1] | - |
| N-methyl-2-pyrrolidone (NMP) | - | High solubility[2] |
| Polyethylene glycol 400 (PEG 400) | - | Soluble[2] |
| Triethanolamine | - | Soluble[2] |
Note: The estimated values for ellagic acid are provided as a general guide. The actual solubility of this compound may vary.
Experimental Protocols for Solubility Enhancement
Solid Dispersion by Solvent Evaporation Method
This method aims to disperse this compound in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Ethanol (or another suitable volatile solvent in which both this compound and the carrier are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both the this compound and the carrier in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a low temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
The resulting powder can then be tested for its dissolution properties in aqueous media.
Cyclodextrin Complexation by Co-precipitation Method
This protocol describes the formation of an inclusion complex between this compound and a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Prepare a saturated solution of HP-β-CD in distilled water.
-
Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.
-
Slowly add the this compound solution dropwise to the HP-β-CD solution while continuously stirring at room temperature.
-
Continue stirring the mixture for 24-48 hours to allow for the formation of the inclusion complex.
-
After stirring, the solution can be used directly, or the complex can be isolated. To isolate the complex, the solution can be centrifuged to pellet any uncomplexed material, and the supernatant can be freeze-dried to obtain a solid powder of the this compound-HP-β-CD complex.
-
The solubility of the resulting complex in water can then be determined and compared to that of the free compound.
Signaling Pathways and Experimental Workflows
This compound and the NF-κB Signaling Pathway
Some studies suggest that Phyllanthus extracts can inhibit the NF-κB pathway. However, direct evidence for this compound indicates that it can enhance IFN-γ production in human Natural Killer (NK) cells through the upregulation of Toll-Like Receptor (TLR)-mediated NF-κB signaling. This highlights the importance of studying the specific effects of isolated compounds.
General Experimental Workflow for Solubility Enhancement
The following diagram illustrates a typical workflow for selecting and evaluating a solubility enhancement method for this compound.
References
Technical Support Center: Isolation and Purification of Phyllanthusiin C
Welcome to the technical support center for the isolation and purification of Phyllanthusiin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction, separation, and purification of this bioactive hydrolysable tannin from Phyllanthus species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to isolate?
A1: this compound is a hydrolysable tannin found in plants of the Phyllanthus genus, such as Phyllanthus amarus.[1][2] Its complex structure, characterized by multiple hydroxyl groups, makes it highly polar and susceptible to degradation. Challenges in its isolation arise from its strong binding to other plant components like proteins and alkaloids, its sensitivity to pH, temperature, and oxidative conditions, and its similar polarity to other tannins, making chromatographic separation difficult.
Q2: Which Phyllanthus species are known to contain this compound?
A2: this compound has been identified in several Phyllanthus species, including Phyllanthus amarus and Phyllanthus orbicularis.[1][2]
Q3: What are the general steps for isolating this compound?
A3: A typical workflow for the isolation of this compound involves:
-
Extraction: Using a polar solvent to extract the compound from the dried plant material.
-
Fractionation: Partitioning the crude extract to separate compounds based on their polarity.
-
Purification: Employing chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate this compound from other components.
Q4: How can I improve the yield of this compound during extraction?
A4: To enhance the extraction yield, consider optimizing the extraction solvent, temperature, and method. Pressurized hot water extraction (PHWE) has been shown to be effective for extracting hydrolysable tannins from Phyllanthus species.[3][4][5] The choice of solvent is critical; for instance, a mixture of ethanol (B145695) and water may be more effective than either solvent alone for certain tannins.[6]
Q5: What are the critical stability factors for this compound?
A5: As a hydrolysable tannin, this compound is likely sensitive to:
-
pH: Stability is often greater in slightly acidic conditions.[7][8][9]
-
Temperature: Elevated temperatures can lead to degradation. It is advisable to conduct extraction and purification at controlled, cool temperatures.[7]
-
Light: Exposure to light can cause degradation of polyphenolic compounds.[10]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the isolation and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation. | 1. Experiment with different solvent systems (e.g., methanol (B129727)/water or ethanol/water mixtures).[6] 2. Increase extraction time or consider methods like pressurized hot water extraction (PHWE).[3][4][5] 3. Ensure the plant material is finely powdered to maximize surface area for extraction. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Co-elution with other polar compounds. | 1. Use a highly polar stationary phase like silica (B1680970) gel.[11][12] 2. Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[11] 3. Consider a pre-purification step, such as liquid-liquid partitioning, to remove interfering compounds.[13] |
| Degradation of this compound during Processing | 1. High temperatures during solvent evaporation. 2. Exposure to light and oxygen. 3. pH of the solvent is not optimal. | 1. Use a rotary evaporator at low temperatures. 2. Work in a controlled environment with minimal light and consider using inert gas. 3. Maintain a slightly acidic pH during extraction and purification.[7][8] |
| Tailing of Peaks in HPLC Analysis | 1. Interaction of tannins with the stationary phase. 2. Presence of impurities. 3. Inappropriate mobile phase pH. | 1. Use a C18 column and consider adding a small amount of acid (e.g., formic acid) to the mobile phase to suppress ionization.[10][14] 2. Ensure the sample is well-filtered before injection. 3. Adjust the pH of the mobile phase to improve peak shape. |
| Irreproducible Results | 1. Variation in plant material. 2. Inconsistent extraction or purification conditions. 3. Degradation of the isolated compound during storage. | 1. Source plant material from a consistent supplier and store it properly. The concentration of active compounds can vary with storage conditions and time.[15] 2. Standardize all experimental parameters, including solvent ratios, temperatures, and times. 3. Store the purified this compound in a dark, cool, and inert environment. |
Data Presentation
Table 1: Comparison of Extraction Methods for Hydrolysable Tannins from Phyllanthus Species
| Extraction Method | Solvent | Temperature (°C) | Key Findings | Reference |
| Soxhlet Extraction | Water, Methanol, 50% Ethanol | Variable | Gallic and ellagic acid content increased with water content; corilagin (B190828) yield was maximal with 30% ethanol. | [6] |
| Pressurized Water Extraction (PWE) | Water | 100 | Higher yields of gallic acid, corilagin, and ellagic acid compared to commercial extracts. Faster extraction and lower solvent consumption than Soxhlet. | [4] |
| Pressurized Hot Water Extraction (PHWE) | Water | 121 | Significantly higher yields of hydrolysable tannins compared to methanol extraction. | [3][5] |
| Maceration | 75% Ethanol | Room Temperature | Used for initial extraction before fractionation. | [13] |
Table 2: Typical HPLC Parameters for Analysis of Compounds in Phyllanthus Extracts
| Parameter | Condition | Reference |
| Column | C8 or C18 | [10][14] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | [10][14] |
| Elution | Gradient | [10] |
| Flow Rate | 0.4 - 1.0 mL/min | [10][14] |
| Detection | UV at 230 nm or 250 nm | [14][16] |
| Column Temperature | 25 - 30 °C | [10][14] |
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound
This protocol provides a general procedure for the extraction and initial fractionation of this compound from Phyllanthus amarus.
1. Plant Material Preparation:
- Air-dry the whole plant material of Phyllanthus amarus at room temperature.
- Grind the dried material into a fine powder.
2. Extraction:
- Macerate the powdered plant material (e.g., 1 kg) with 75% ethanol (3 x 5 L) at room temperature for 72 hours.[13]
- Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude residue.
3. Fractionation:
- Suspend the crude residue in water.
- Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).[13]
- Collect the ethyl acetate fraction, which is expected to be enriched with tannins like this compound.
- Evaporate the ethyl acetate fraction to dryness.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of the tannin-rich fraction using column chromatography.
1. Column Preparation:
- Pack a glass column with silica gel as the stationary phase.[11][12]
- Equilibrate the column with a non-polar solvent, such as n-hexane.
2. Sample Loading:
- Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
- Load the sample onto the top of the silica gel column.
3. Elution:
- Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.[11]
- Collect fractions of the eluate.
4. Fraction Analysis:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
- Combine the fractions that show a pure spot corresponding to the target compound.
5. Final Purification:
- The combined fractions can be further purified using preparative HPLC for higher purity.
Visualizations
Diagram 1: General Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: A troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pressurized hot water extraction of hydrosable tannins from Phyllanthus tenellus Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.usp.br [repositorio.usp.br]
- 8. sbpmed.org.br [sbpmed.org.br]
- 9. ijpsr.com [ijpsr.com]
- 10. Identification and characterization of phenolics and terpenoids from ethanolic extracts of Phyllanthus species by HPLC-ESI-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of compounds from Phyllanthus amarus on nitric oxide production, lymphocyte proliferation, and cytokine release from phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioguided Fraction and Isolation of the Antitumor Components from Phyllanthus niruri L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. akjournals.com [akjournals.com]
- 16. repository.ou.ac.lk [repository.ou.ac.lk]
Technical Support Center: Optimizing Phyllanthin C for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Phyllanthin (B192089) C in in-vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guidance, detailed experimental protocols, and data on effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with Phyllanthin C in cell culture?
A1: The main challenge is the poor aqueous solubility of Phyllanthin C. It is sparingly soluble in aqueous solutions like cell culture media, which can lead to precipitation and inaccurate, non-reproducible results. To overcome this, a stock solution must be prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) before further dilution.[1]
Q2: What is the mechanism of action of Phyllanthin C?
A2: Phyllanthin C has been shown to exert its effects, particularly in cancer and inflammatory models, by modulating key cellular signaling pathways. It primarily inhibits the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways. This is achieved by downregulating the phosphorylation of crucial signaling molecules such as IκBα, NF-κB (p65), JNK, ERK, and p38 MAPK, which are involved in cell proliferation, inflammation, and apoptosis.
Q3: In which organic solvents is Phyllanthin C soluble?
A3: Phyllanthin C is soluble in several organic solvents. Approximate solubilities are:
-
Dimethylformamide (DMF): ~15 mg/mL
-
DMSO: ~10 mg/mL
-
Ethanol: ~5 mg/mL[1]
-
It is also soluble in chloroform, dichloromethane, acetone, and methanol.[2][3]
Q4: How stable is Phyllanthin C in solutions?
A4: As a crystalline solid, Phyllanthin C is stable for at least four years when stored at -20°C.[1] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for several months. However, aqueous solutions of Phyllanthin C are not recommended for storage longer than one day, as the compound may precipitate or degrade.[1] In its solid state, it shows good stability in aqueous solutions across a pH range of 1.07 to 10.02 for at least 4 hours.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro experiments with Phyllanthin C.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in media after adding Phyllanthin C. | 1. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. 2. The Phyllanthin C concentration exceeds its solubility limit in the final aqueous medium. 3. Shock precipitation from improper mixing. | 1. Ensure the final DMSO concentration is maintained at a consistent and safe level for your cells (typically ≤0.5%, but should be optimized). 2. Perform serial dilutions. Instead of a single large dilution, dilute the stock solution in steps with culture medium. 3. Add the Phyllanthin C solution to the media dropwise while gently vortexing or swirling to ensure rapid dispersion. |
| Inconsistent or non-reproducible assay results. | 1. Incomplete solubilization of Phyllanthin C from the stock vial. 2. Precipitation of the compound during the experiment, leading to variable effective concentrations. 3. Degradation of Phyllanthin C in aqueous solution. | 1. Before use, allow the vial to equilibrate to room temperature for at least one hour. Gently shake the vial to ensure any compound on the cap or neck is collected at the bottom.[2] 2. Visually inspect for precipitation before and during the assay. If observed, refer to the precipitation troubleshooting steps above. 3. Always prepare fresh dilutions of Phyllanthin C in aqueous media for each experiment. Do not store aqueous solutions for more than a day.[1] |
| High background or solvent-induced cytotoxicity. | 1. The final concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | 1. Determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment with a range of DMSO concentrations (e.g., 0.1% to 1.0%). 2. Ensure the final solvent concentration is identical across all wells, including the untreated control. |
Troubleshooting Workflow Diagram
Data Presentation: Effective Concentrations
The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) of Phyllanthin C in different cancer cell lines. Researchers should use these values as a starting point for determining the optimal concentration range for their specific assay and cell line.
| Cell Line | Cancer Type | Assay Duration | IC₅₀ Value (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 72 hours | 73.4 ± 2.1 | [4] |
| MCF-7/ADR | Doxorubicin-ResistantBreast Adenocarcinoma | 72 hours | 29.5 ± 0.9 | [4] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Protective effect against CCl₄-induced toxicity observed; cytotoxic IC₅₀ not reported. | [5][6] |
Experimental Protocols
Protocol 1: Preparation of Phyllanthin C Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Phyllanthin C (FW: 418.5 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate: Allow the vial of solid Phyllanthin C to warm to room temperature before opening.
-
Weighing: Accurately weigh out 4.185 mg of Phyllanthin C and place it in a sterile tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C. The stock solution is stable for several months under these conditions.
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of Phyllanthin C on cell viability.
Materials:
-
Cells of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Phyllanthin C stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of Phyllanthin C in complete culture medium from your 10 mM stock. For example, to get a final concentration of 100 µM, you would dilute the stock 1:100. Important: Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., 0.5%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Phyllanthin C working solutions (or vehicle control medium) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualization of Signaling Pathways
Phyllanthin C Inhibition of NF-κB and MAPK Pathways
The following diagram illustrates the key signaling nodes inhibited by Phyllanthin C.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Phyllanthin | CAS:10351-88-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. redalyc.org [redalyc.org]
- 4. Physicochemical characterization of phyllanthin from Phyllanthus amarus Schum. et Thonn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, characterization and antioxidative effect of phyllanthin against CCl4-induced toxicity in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phyllanthin of Standardized Phyllanthus amarus Extract Attenuates Liver Oxidative Stress in Mice and Exerts Cytoprotective Activity on Human Hepatoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Phyllanthusiin C stability and degradation issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Phyllanthusiin C. As specific stability data for this compound is limited in publicly available literature, the information provided is based on the known behavior of structurally related hydrolyzable tannins and ellagitannins, such as punicalagin (B30970).
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a complex hydrolyzable tannin, specifically an ellagitannin. These molecules are esters of a sugar (commonly glucose) with gallic acid and its oxidative coupling products, such as hexahydroxydiphenic acid (HHDP). Upon hydrolysis, ellagitannins release ellagic acid.
Q2: What are the primary factors that affect the stability of this compound in experimental settings?
Based on the behavior of related ellagitannins, the primary factors affecting the stability of this compound are:
-
pH: Stability is highly pH-dependent.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, can induce degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation.
-
Presence of metal ions: Certain metal ions can catalyze degradation reactions.
Q3: What are the expected degradation pathways for this compound?
The two main degradation pathways for this compound, as with other ellagitannins, are:
-
Hydrolysis: The ester bonds linking the galloyl and HHDP groups to the sugar core can be cleaved, especially under acidic or basic conditions, leading to the release of gallic acid and ellagic acid.
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be triggered by high pH, light, or the presence of oxidizing agents. This can lead to the formation of quinones and other oxidation products, often resulting in a color change of the solution.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Loss of biological activity of this compound solution over time. | Degradation of the compound due to improper storage or handling. | 1. Check Storage Conditions: Ensure the compound is stored as a dry powder at -20°C or below, protected from light and moisture. 2. Prepare Fresh Solutions: Prepare solutions fresh before each experiment. If a stock solution must be stored, aliquot and store at -80°C for short periods. Avoid repeated freeze-thaw cycles. 3. Use Appropriate Solvents: Dissolve in a suitable, high-purity solvent. For aqueous solutions, use a slightly acidic buffer (pH 3-5) to improve stability. |
| Color change (e.g., yellowing or browning) of this compound solution. | Oxidation of the phenolic groups. | 1. Minimize Oxygen Exposure: Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from Light: Work with solutions in amber vials or cover containers with aluminum foil. 3. Control pH: Avoid neutral to basic pH conditions where oxidation is more rapid. Maintain a slightly acidic pH if compatible with the experiment. |
| Precipitate formation in the solution. | Poor solubility or degradation leading to insoluble products like ellagic acid. | 1. Verify Solubility: Check the solubility of this compound in the chosen solvent. Sonication may aid dissolution. 2. Filter Sterilize: If used for cell culture, filter the solution through a 0.22 µm syringe filter after dissolution. 3. Monitor for Degradation: If precipitation occurs over time, it is likely due to degradation. Prepare fresh solutions. |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | 1. Standardize Solution Preparation: Use a consistent protocol for preparing and handling this compound solutions. 2. Assess Purity and Integrity: Periodically check the purity of the stock compound and the integrity of solutions using analytical methods like HPLC. 3. Include Positive and Negative Controls: Always include appropriate controls in your experiments to validate your results. |
Quantitative Stability Data
The following table summarizes representative stability data for punicalagin, a well-studied ellagitannin, which can be used as an estimate for the stability of this compound under various conditions.
| Condition | Parameter | Value | Comments |
| pH Stability | Optimal pH for stability | 3.0 - 5.0 | Hydrolyzable tannins are generally more stable in slightly acidic environments. |
| Half-life at pH 7.4 | Rapid degradation | At physiological pH, ellagitannins can degrade quickly. | |
| Half-life at pH 10 | < 10 minutes | Unstable in basic conditions, leading to rapid hydrolysis and oxidation.[1] | |
| Temperature Stability | Optimal Temperature | 4°C (in solution) | Refrigerated temperatures are recommended for short-term storage of solutions. |
| Degradation at 60°C | Significant | Degradation of punicalagin is observed at this temperature. | |
| Degradation at 80°C | Rapid | Significant degradation of polyphenols occurs at this temperature. | |
| Photostability | UV Irradiation (352 nm) | Unstable in methanol (B129727)/ethanol | More stable in aqueous solutions under the same irradiation. |
| Solar Radiation | Unstable | Direct sunlight will cause degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a general method for evaluating the stability of this compound under different pH and temperature conditions.
1. Materials:
- This compound
- HPLC-grade methanol, acetonitrile (B52724), and water
- Formic acid or trifluoroacetic acid (TFA)
- Buffer solutions (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, borate (B1201080) for basic pH)
- HPLC system with a UV/DAD or PDA detector and a C18 column
2. Preparation of Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
- Prepare buffer solutions at the desired pH values (e.g., 3, 5, 7, 9).
- For each condition to be tested, dilute the stock solution with the respective buffer to a final concentration (e.g., 50 µg/mL).
3. Incubation:
- For temperature stability, incubate the prepared solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
- For pH stability, maintain the solutions at a constant temperature (e.g., 25°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
4. HPLC Analysis:
- Immediately analyze the withdrawn aliquots by HPLC.
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.
- Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 280 nm).
- Quantification: Determine the peak area of this compound at each time point. The percentage of this compound remaining can be calculated relative to the initial concentration at time 0.
Protocol 2: Photostability Testing
This protocol is a general guide for assessing the photostability of this compound.
1. Sample Preparation:
- Prepare a solution of this compound in a transparent solvent (e.g., water or methanol) in a quartz cuvette or a clear glass vial.
- Prepare a control sample by wrapping an identical sample in aluminum foil to protect it from light.
2. Light Exposure:
- Place both the test and control samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light, as specified by ICH Q1B guidelines.
- The light source should be calibrated, and the total illumination and UV energy should be monitored.
3. Analysis:
- At predetermined time intervals, withdraw aliquots from both the exposed and control samples.
- Analyze the samples by HPLC as described in Protocol 1 to quantify the remaining this compound.
- Any degradation observed in the control sample is attributed to thermal degradation, while the difference in degradation between the exposed and control samples is due to photodegradation.
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of Phyllanthusiin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Phyllanthusiin C in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a hydrolyzable tannin isolated from plants of the Phyllanthus genus, such as Phyllanthus myrtifolius and Phyllanthus urinaria.[1][2] Tannins from Phyllanthus species are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects.[3][4] While specific on-target effects of purified this compound are not extensively documented in publicly available literature, studies on extracts containing this compound suggest it may contribute to the induction of apoptosis in cancer cells and the modulation of immune responses.[3][5]
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects occur when a compound binds to and alters the function of molecules other than its intended therapeutic target. This is a significant concern as it can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translational potential for a therapeutic candidate. Given that the specific molecular targets of this compound are not well-defined, it is crucial to proactively address potential off-target effects in your experiments.
Q3: I am observing unexpected phenotypes in my cell-based assays with this compound. How can I determine if these are off-target effects?
Several strategies can help you differentiate between on-target and off-target effects:
-
Dose-Response Analysis: Perform a careful dose-response study. On-target effects should typically occur at lower concentrations than off-target effects.
-
Use of Controls:
-
Negative Control: If available, use a structurally similar but biologically inactive analog of this compound.
-
Positive Control: Use a well-characterized compound known to produce the same on-target effect through a defined mechanism.
-
-
Orthogonal Assays: Validate your findings using multiple, distinct assays that measure the same biological outcome through different methods.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to its intended target within the cell.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the putative target. If the effect of this compound persists in the absence of the target, it is likely an off-target effect.
Q4: What are some proactive steps to minimize off-target effects in my experimental design?
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Purity Assessment: Ensure the purity of your this compound sample to avoid confounding effects from contaminants.
-
Cell Line Selection: Be aware that the expression levels of on- and off-targets can vary between different cell lines, potentially leading to inconsistent results.
-
Incubation Time: Minimize the incubation time to what is necessary to observe the on-target effect, as longer exposures can increase the likelihood of off-target interactions.
Troubleshooting Guides
Issue 1: High Cellular Toxicity at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-target cytotoxicity | 1. Perform a broad-spectrum cytotoxicity screen against a panel of cell lines to identify sensitive and resistant lines. 2. Conduct a kinase profile or other broad target screening to identify potential off-target interactions that could lead to toxicity. 3. Compare the cytotoxic profile with that of other tannins to identify class-specific effects. |
| Compound Instability/Degradation | 1. Assess the stability of this compound in your cell culture medium over the course of the experiment. 2. Use freshly prepared solutions for each experiment. |
| Contamination of Compound | 1. Verify the purity of your this compound stock using techniques like HPLC-MS. |
Issue 2: Inconsistent Results Across Different Experimental Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Compound Potency | 1. Aliquot your this compound stock to minimize freeze-thaw cycles. 2. Store the compound under recommended conditions (e.g., protected from light and moisture). |
| Cellular State | 1. Standardize cell passage number and confluency for all experiments. 2. Regularly test for mycoplasma contamination. |
| Assay Conditions | 1. Ensure consistent incubation times, reagent concentrations, and instrument settings. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its putative target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or a working concentration of this compound for a predetermined time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (containing soluble proteins) by Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling to Identify Off-Target Interactions
This protocol helps to identify unintended kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service or perform an in-house screen against a panel of recombinant kinases. The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Analysis: The results are usually reported as the percent inhibition at a given concentration or as IC50 values for the inhibited kinases. This data will reveal the selectivity profile of this compound.
Visualizations
Caption: Experimental workflow for assessing on- and off-target effects.
References
- 1. This compound | C40H30O26 | CID 514181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiviral tannins from two Phyllanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phyllanthus urinaria increases apoptosis and reduces telomerase activity in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Phyllanthusiin C assay variability
Welcome to the technical support center for Phyllanthusiin C assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of assays is it commonly used?
A1: this compound is a hydrolysable tannin, a type of polyphenolic compound found in plants of the Phyllanthus genus.[1][2][3] Due to its chemical nature, it is frequently investigated for its antioxidant and anti-inflammatory properties.[4][5] Therefore, it is commonly used in various in vitro assays, including antioxidant capacity assays (e.g., DPPH, ABTS) and cell-based anti-inflammatory assays (e.g., measuring nitric oxide, prostaglandins, or cytokine production in cell lines like RAW 264.7 macrophages).[4][6][7][8]
Q2: How should I prepare and store this compound stock solutions?
A2: While specific stability data for this compound is limited, related polyphenols and tannins are susceptible to degradation through oxidation and hydrolysis, especially at non-neutral pH and when exposed to light and high temperatures.[9] It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO or ethanol. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.
Q3: I am observing precipitate formation after adding this compound to my cell culture media. What could be the cause?
A3: Precipitate formation is a common issue when working with tannins like this compound. This can be attributed to the protein-precipitating nature of tannins.[10][11] Components of your cell culture medium, particularly the serum (e.g., FBS), are rich in proteins that can interact with and be precipitated by this compound. This interaction can lead to a reduction in the effective concentration of the compound and may also have unintended effects on cell health.
Q4: My assay results show high variability between replicate wells and plates. What are the potential sources of this variability?
A4: High variability in assays involving this compound can stem from several factors:
-
Pipetting inconsistencies: Ensure accurate and consistent pipetting, especially for small volumes.
-
Cell plating density: Uneven cell distribution across the plate can lead to significant differences in results.
-
Edge effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth.
-
Compound instability: Degradation of this compound in the stock solution or in the assay medium can lead to inconsistent results over time.
-
Interaction with assay components: As a polyphenol, this compound can interact with various reagents, potentially leading to colorimetric interference or quenching of fluorescent signals.
Troubleshooting Guides
Issue 1: Inconsistent Results in Antioxidant Assays (e.g., DPPH, ABTS)
| Potential Cause | Troubleshooting Steps |
| Interference with Assay Reagents | Polyphenols can directly react with colorimetric reagents, leading to false positives or negatives. Run a control with this compound and the assay reagents in the absence of the target molecule to assess for direct interactions. |
| Solvent Effects | The solvent used to dissolve this compound may interfere with the assay. Ensure the final solvent concentration is consistent across all wells and run appropriate solvent controls. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Minimize exposure of the compound to light and elevated temperatures.[9] |
| Incorrect Wavelength Reading | Ensure you are using the correct wavelength for the specific assay as recommended in the literature.[12] |
Issue 2: High Cytotoxicity or Unexplained Cell Death in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Protein Precipitation in Media | Reduce the serum concentration in your cell culture medium during the treatment period, if possible for your cell type. Alternatively, consider using a serum-free medium for the duration of the this compound exposure. Perform a preliminary test to determine the optimal serum concentration that maintains cell viability while minimizing precipitation. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is below the tolerance level for your specific cell line (typically <0.5%). Run a vehicle control with the same concentration of solvent used in the treatment wells. |
| Compound Aggregation | At higher concentrations, organic molecules can form aggregates that may be cytotoxic. Visually inspect your stock and working solutions for any signs of precipitation or aggregation. Sonication may help to break up small aggregates. |
Issue 3: Low or No Bioactivity Observed
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions and dilutions. Verify the purity and integrity of your this compound solid stock using analytical methods if possible. |
| Binding to Plasticware | Polyphenolic compounds can sometimes adsorb to the surface of plastic labware. Consider using low-adhesion microplates and pipette tips. |
| Interaction with Media Components | As mentioned, this compound can bind to proteins in the serum, reducing its bioavailable concentration. Test a range of concentrations to determine the optimal dose-response in your specific assay conditions. |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from standard methods for assessing antioxidant activity.[13][14]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727). Store in the dark.
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control with 100 µL of methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.
-
Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is based on common methods for evaluating anti-inflammatory activity.[4][8]
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production. Include an untreated control group and an LPS-only group.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-only control.
-
Visualizations
Caption: Workflow for a cell-based anti-inflammatory assay.
Caption: Troubleshooting logic for high assay variability.
Caption: Potential mechanism of this compound via NF-κB pathway.
References
- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C40H30O26 | CID 514181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anti-oxidant and inflammatory mediator's growth inhibitory effects of compounds isolated from Phyllanthus urinaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Review on the Anti-Inflammatory Potential of Phyllanthus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phyllanthus amarus has anti-inflammatory potential by inhibition of iNOS, COX-2, and cytokines via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sbpmed.org.br [sbpmed.org.br]
- 10. scilit.com [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. Colourimetric Assays for Assessing Polyphenolic Phytonutrients with Nutraceutical Applications: History, Guidelines, Mechanisms, and Critical Evaluation | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Phyllanthusiin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Phyllanthusiin C in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a hydrolyzable tannin found in Phyllanthus species, primarily induces apoptosis (programmed cell death) in cancer cells.[1][2][3] This is achieved through the modulation of several key signaling pathways, including NF-κB, PI3K/AKT, and MAPKs, leading to cell cycle arrest and the activation of caspases.[4][5][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons?
Reduced sensitivity, or acquired resistance, to a cytotoxic compound like this compound can arise from several cellular changes:
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration.[7][8][9] Natural products are often substrates for these pumps.
-
Alterations in Apoptotic Pathways: Cells can develop resistance to apoptosis-inducing agents by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax).[10][6][9][11]
-
Changes in Target Signaling Pathways: Alterations in the signaling pathways that this compound targets, such as the PI3K/Akt or MAPK pathways, can lead to the development of resistance.[12][13][14]
-
Enhanced DNA Repair Mechanisms: Although less directly implicated for this compound, enhanced DNA damage repair can be a general mechanism of resistance to cytotoxic agents.[5]
Q3: How can I confirm if my cell line has developed resistance to this compound?
You can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting and potentially overcoming resistance to this compound in your cell line experiments.
Problem 1: Decreased Cell Death Observed at Previously Effective Concentrations of this compound
Potential Cause 1: Increased Drug Efflux
-
Hypothesis: The resistant cells are overexpressing efflux pumps, leading to a lower intracellular concentration of this compound.
-
Troubleshooting Steps:
-
Assess Efflux Pump Activity: Use a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for Pgp) to compare its accumulation in resistant versus parental cells via flow cytometry or fluorescence microscopy. Lower accumulation in resistant cells suggests increased efflux.
-
Co-treatment with an Efflux Pump Inhibitor: Treat the resistant cells with this compound in combination with a known efflux pump inhibitor (e.g., Verapamil for Pgp). A restored cytotoxic effect of this compound would support this hypothesis. Lignans (B1203133) from Phyllanthus species have also been shown to inhibit Pgp activity.[7]
-
Quantify Efflux Pump Expression: Perform Western blotting or qRT-PCR to measure the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) in resistant and parental cells.
-
Potential Cause 2: Altered Apoptotic Signaling
-
Hypothesis: The resistant cells have acquired defects in the apoptotic machinery, making them less susceptible to apoptosis induction.
-
Troubleshooting Steps:
-
Analyze Apoptosis Markers: Assess the expression levels of key pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Bax, Bak) in both resistant and parental cell lines using Western blotting. An increased ratio of anti- to pro-apoptotic proteins in resistant cells is a common resistance mechanism.[9][11]
-
Measure Caspase Activity: Following treatment with this compound, measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) in both cell lines. A blunted caspase activation in resistant cells would indicate a block in the apoptotic pathway.
-
Combination with Pro-apoptotic Agents: Consider co-treating the resistant cells with this compound and a sensitizer (B1316253) that targets the apoptotic pathway, such as a BH3 mimetic (e.g., ABT-737), to restore sensitivity.
-
Problem 2: Cell Line Proliferation Continues Despite this compound Treatment
Potential Cause: Activation of Pro-Survival Signaling Pathways
-
Hypothesis: The resistant cells have activated alternative survival pathways to bypass the cytotoxic effects of this compound.
-
Troubleshooting Steps:
-
Profile Key Signaling Pathways: Use Western blotting to examine the phosphorylation status (as an indicator of activation) of key proteins in survival pathways like PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK) in both resistant and parental cells, with and without this compound treatment.[13][14]
-
Combination Therapy with Pathway Inhibitors: If a specific survival pathway is found to be hyperactivated in the resistant cells, consider a combination therapy approach.[1][15][16] For example, if the PI3K/Akt pathway is upregulated, combine this compound with a PI3K or Akt inhibitor.
-
Experimental Protocols
Protocol 1: Assessment of Efflux Pump Activity using Rhodamine 123
-
Cell Seeding: Seed both parental and suspected resistant cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Dye Loading: Wash the cells with pre-warmed PBS. Incubate the cells with 1 µM Rhodamine 123 in serum-free medium for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with PBS to remove excess dye. Add fresh, pre-warmed complete medium and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Analysis:
-
Fluorescence Microscopy: Capture images of the cells and quantify the intracellular fluorescence intensity.
-
Flow Cytometry: Trypsinize the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Interpretation: A lower fluorescence signal in the resistant cell line compared to the parental line indicates higher efflux pump activity.
Protocol 2: Western Blot Analysis of Apoptotic and Signaling Proteins
-
Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental (Sensitive) | 5 | - |
| Resistant Subclone 1 | 25 | 5 |
| Resistant Subclone 2 | 50 | 10 |
Table 2: Example Data from Combination Index (CI) Analysis
The combination index (CI) is used to determine if the effect of two drugs is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
| Combination | CI Value | Interpretation |
| This compound + Verapamil | 0.6 | Synergistic |
| This compound + PI3K Inhibitor | 0.8 | Synergistic |
| This compound + Drug X | 1.2 | Antagonistic |
Visualizations
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 4. Focusing on the Role of Natural Products in Overcoming Cancer Drug Resistance: An Autophagy-Based Perspective [mdpi.com]
- 5. View of Targeting Apoptosis to Overcome Chemotherapy Resistance | Exon Publications [exonpublications.com]
- 6. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytotoxic effect and the multidrug resistance reversing action of lignans from Phyllanthus amarus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular efflux transporters and the potential role of natural products in combating efflux mediated drug resistance [imrpress.com]
- 9. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them [mdpi.com]
- 14. Targeting signaling and apoptotic pathways involved in chemotherapeutic drug-resistance of hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 16. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
quality control measures for Phyllanthusiin C research
Welcome to the technical support center for Phyllanthusiin C research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction, analysis, and biological evaluation of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
1. Extraction and Purification
Question: I am experiencing low yields of this compound from my plant material extraction. What are the possible reasons and how can I improve the yield?
Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting tips:
-
Improper Solvent Selection: The polarity of the extraction solvent is crucial. This compound, being a hydrolysable tannin, is a polar molecule.
-
Solution: Use polar solvents like methanol (B129727), ethanol, acetone, or mixtures with water. Sequential extraction with solvents of increasing polarity can also be effective.
-
-
Incomplete Cell Lysis: Insufficient disruption of plant cell walls can trap the compound.
-
Solution: Ensure the plant material is finely powdered. Employ mechanical disruption methods like sonication or homogenization in addition to solvent extraction.
-
-
Degradation During Extraction: this compound can be sensitive to high temperatures and pH changes.
-
Solution: Avoid prolonged exposure to high temperatures. Perform extraction at room temperature or under reflux with controlled temperature. Ensure the pH of the extraction medium is neutral or slightly acidic to prevent hydrolysis of ester linkages.
-
-
Suboptimal Extraction Time and Solvent-to-Solid Ratio: Both insufficient and excessive extraction times can negatively impact yield.
-
Solution: Optimize the extraction time and the ratio of solvent to plant material. A higher solvent-to-solid ratio generally improves extraction efficiency, but also requires more solvent to be evaporated later.
-
Question: My purified this compound sample shows multiple spots on TLC or multiple peaks in HPLC, indicating impurities. How can I improve the purity?
Answer: Achieving high purity is essential for accurate biological and analytical studies. Here’s how to address impurity issues:
-
Inadequate Chromatographic Separation: The choice of stationary and mobile phases is critical for effective purification.
-
Solution: For column chromatography, silica (B1680970) gel is a common choice, but for highly polar compounds like this compound, reversed-phase (C18) or Sephadex LH-20 chromatography may provide better separation. Optimize the mobile phase composition through systematic trials. Gradient elution is often more effective than isocratic elution for separating complex mixtures.
-
-
Co-extraction of Similar Compounds: Phyllanthus species contain a variety of structurally similar tannins and polyphenols that can be difficult to separate.
-
Solution: Employ multi-step purification protocols. For instance, an initial fractionation by solvent-solvent partitioning can be followed by one or more column chromatography steps using different stationary phases. Preparative HPLC can be used for final purification to achieve high purity.
-
-
Sample Overloading on the Column: Exceeding the loading capacity of the chromatography column leads to poor separation.
-
Solution: Reduce the amount of crude extract loaded onto the column. It is often better to perform multiple smaller purification runs than one overloaded run.
-
2. Analytical Characterization
Question: I am having trouble with the HPLC analysis of this compound, such as peak tailing or poor resolution. What can I do?
Answer: HPLC issues are common in the analysis of complex natural products. Here are some troubleshooting strategies:
-
Peak Tailing: This is often caused by interactions between the analyte and active sites on the silica-based column packing.
-
Solution: Add a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase. This can suppress the ionization of silanol (B1196071) groups on the column and phenolic hydroxyl groups on the analyte, leading to more symmetrical peaks. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
-
Poor Resolution: Inadequate separation between this compound and other components.
-
Solution:
-
Optimize the Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent can improve the separation of polar compounds.
-
Change the Column: If optimizing the mobile phase is insufficient, try a different column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer, or a phenyl-hexyl column).
-
Adjust Flow Rate and Temperature: A lower flow rate can sometimes improve resolution. Increasing the column temperature can decrease solvent viscosity and improve peak shape, but be mindful of potential compound degradation.
-
-
-
Irreproducible Retention Times: This can be caused by a variety of factors.
-
Solution:
-
Ensure Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the sample, especially in gradient elution.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is properly degassed to prevent air bubbles in the system.
-
-
Question: The NMR spectrum of my this compound sample is complex and difficult to interpret. What are some key considerations?
Answer: The structural complexity of this compound, a large hydrolysable tannin, naturally leads to a complex NMR spectrum.
-
Overlapping Signals: The proton (¹H) NMR spectrum will likely have many overlapping signals, especially in the aromatic region.
-
Solution: Utilize two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity between protons and carbons.
-
-
Broad Peaks: Phenolic hydroxyl protons can lead to broad signals.
-
Solution: Using a deuterated solvent that can exchange with these protons, like methanol-d4 (B120146) or DMSO-d6, can help in identifying these peaks.
-
-
Purity Issues: Impurities will add extra signals to the spectrum.
-
Solution: Ensure the sample is of high purity (>95%) for unambiguous structural elucidation. Compare your spectra with any available literature data for this compound or structurally related compounds.
-
3. Biological Assays
Question: I am not observing the expected cytotoxic effects of this compound in my cancer cell line experiments. What could be the problem?
Answer: Several factors can influence the outcome of cell-based assays:
-
Compound Stability in Media: this compound may degrade in the cell culture medium over the course of the experiment.
-
Solution: Assess the stability of this compound in your specific cell culture medium over the incubation period. This can be done by collecting aliquots of the medium at different time points and analyzing them by HPLC. Consider refreshing the medium with a new dose of the compound during long-term experiments.
-
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to anticancer agents.
-
Solution: Test a panel of different cancer cell lines to identify those that are most sensitive to this compound. Include a positive control (a known anticancer drug) to ensure the assay is working correctly.
-
-
Solubility Issues: Poor solubility of this compound in the culture medium can lead to an inaccurate dosage.
-
Solution: this compound is a polar compound and should be soluble in aqueous media. However, if using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and does not affect cell viability.
-
-
Incorrect Dosage: The concentration range tested may be too low.
-
Solution: Perform a dose-response study over a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of a this compound reference standard?
A1: A high-quality reference standard for this compound should have a purity of ≥95%, as determined by HPLC and NMR.
Q2: How should I store this compound to ensure its stability?
A2: this compound, like many polyphenolic compounds, is susceptible to degradation by light, heat, and oxidation. It should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (-20°C or below). Solutions should be prepared fresh before use.
Q3: What are the expected spectral characteristics of this compound?
A3: While specific data for this compound is limited, based on its structure as a hydrolysable tannin, you can expect:
-
UV-Vis: Absorption maxima in the UV region, typical for phenolic compounds.
-
IR: Strong hydroxyl (-OH) and carbonyl (C=O) stretching bands.
-
¹H NMR: Complex signals in the aromatic region due to multiple galloyl and ellagic acid moieties, along with signals for the glucose core.
-
¹³C NMR: Numerous signals for aromatic carbons and the carbons of the glucose core.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (926.6 g/mol ).[1]
Q4: Are there any known safety precautions for handling this compound?
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide reference data for related compounds from the Phyllanthus genus and for ellagitannins in general. This data can be used as a starting point for designing experiments with this compound.
Table 1: HPLC Parameters for Analysis of Compounds from Phyllanthus Species
| Parameter | Method 1: Lignans | Method 2: Phenolics | Method 3: Ellagitannins |
| Column | C18 (250 x 4.6 mm, 5 µm) | C8 (250 x 4.5 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | 0.05% Phosphoric Acid in Water |
| Mobile Phase B | Methanol | 0.1% Formic Acid in Methanol | 83% Acetonitrile in 0.05% Phosphoric Acid |
| Gradient | 70:30 (B:A) | 35-90% B (0-7 min) | 5-15% B (5-10 min), 15-40% B (10-35 min) |
| Flow Rate | 0.7 mL/min | 0.4 mL/min | 1.25 mL/min |
| Detection | 220 nm | - | 250 nm |
| Reference | Adapted from[2] | Adapted from[3] | Adapted from a study on ellagitannins |
Table 2: Cytotoxicity of Phyllanthus Extracts in Cancer Cell Lines
| Phyllanthus Species | Cell Line | Assay | IC50 (µg/mL) | Reference |
| P. amarus | PC-3 (Prostate) | MTS | 50-150 (methanolic extract) | [4] |
| P. niruri | MeWo (Melanoma) | MTS | 50-150 (methanolic extract) | [4] |
| P. urinaria | PC-3 (Prostate) | MTS | 50-150 (methanolic extract) | [4] |
| P. watsonii | MeWo (Melanoma) | MTS | 50-150 (methanolic extract) | [4] |
| P. songboiensis | HT-29 (Colon) | Cytotoxicity Assay | 4.4 (CHCl₃-soluble extract) | [5] |
Experimental Protocols
1. General Protocol for HPLC Analysis of this compound (Adapted from Ellagitannin Analysis)
This protocol provides a starting point for developing a validated HPLC method for this compound.
-
Preparation of Standard Solutions: Accurately weigh a small amount of purified this compound and dissolve it in HPLC-grade methanol or a mixture of methanol and water to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For crude extracts, accurately weigh the extract and dissolve it in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a higher percentage over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (a full UV scan of the pure compound will help determine this).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Quantify this compound by comparing the peak area in the sample chromatogram with the calibration curve generated from the standard solutions.
2. Protocol for In Vitro Cytotoxicity Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Addition of MTT/MTS Reagent: After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
References
- 1. This compound | C40H30O26 | CID 514181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phyllanthus Suppresses Prostate Cancer Cell, PC-3, Proliferation and Induces Apoptosis through Multiple Signalling Pathways (MAPKs, PI3K/Akt, NFκB, and Hypoxia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of phenolics and terpenoids from ethanolic extracts of Phyllanthus species by HPLC-ESI-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phyllanthus spp. Induces Selective Growth Inhibition of PC-3 and MeWo Human Cancer Cells through Modulation of Cell Cycle and Induction of Apoptosis | PLOS One [journals.plos.org]
- 5. Cytotoxic and natural killer cell stimulatory constituents of Phyllanthus songboiensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Phyllanthusiin C Dosage for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phyllanthusiin C in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Toxicity or Animal Mortality | The initial dose of this compound is too high. | Immediately cease administration and perform a dose-range finding study. Start with a much lower dose (e.g., 10-25 mg/kg) and gradually escalate in different animal groups. Monitor for clinical signs of toxicity. The lethal dose (LD50) of related ellagitannins like corilagin (B190828) has been reported to be high in mice (>3500 mg/kg), suggesting a wide therapeutic window, but individual compound toxicity can vary.[1] |
| Improper vehicle or formulation leading to poor absorption and localized high concentrations. | This compound, like other polyphenols, may have poor water solubility.[2] Consider using a vehicle such as a self-microemulsifying drug delivery system (SMEDDS) to improve solubility and oral bioavailability.[2] Alternatively, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can be used. | |
| Lack of Efficacy or Inconsistent Results | The administered dose is below the therapeutic window. | Conduct a dose-escalation study to determine the effective dose range. Based on studies with related ellagitannins, oral doses can range from 20 mg/kg to 100 mg/kg in rodents.[3][4] |
| Poor bioavailability of this compound. | Ellagitannins can be hydrolyzed in the gut, and their absorption can be low.[3][5] Consider a formulation that enhances bioavailability, such as a phytosome-phospholipid complex.[5] Also, confirm the purity and stability of your this compound sample. | |
| High inter-individual variability in gut microbiota. | The metabolism of ellagitannins into bioactive urolithins is dependent on the gut microbiome, which can vary between animals.[3] Ensure that animals are sourced from the same vendor and housed under identical conditions to minimize variability. Consider analyzing gut microbiota composition if inconsistencies persist. | |
| Difficulty in Administering the Compound | Poor solubility of this compound in the chosen vehicle. | Test the solubility of this compound in various pharmaceutically acceptable vehicles. For oral administration, oils (like sesame or corn oil), Cremophor RH 40, and Transcutol P have been used for similar poorly soluble compounds.[2] Sonication or gentle heating may aid in dissolution, but stability must be verified. |
| Stress to the animal during administration affecting results. | Ensure that the person administering the compound is well-trained in the technique (e.g., oral gavage) to minimize stress to the animals. Acclimatize the animals to the procedure before the start of the study. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse or rat model?
A1: As there is no established specific dose for this compound, a conservative approach is recommended. Based on studies with structurally similar ellagitannins like corilagin and ellagic acid, a starting oral dose in the range of 25-50 mg/kg body weight would be a reasonable starting point for an efficacy study.[1][3] For acute toxicity studies, much higher doses have been tolerated for crude extracts of Phyllanthus species (up to 5000 mg/kg), suggesting a high safety margin.[6][7][8] However, it is crucial to conduct a preliminary dose-range finding study for the purified compound.
Q2: What is the best route of administration for this compound in animal studies?
A2: The most common and clinically relevant route of administration for compounds intended for oral therapies is oral gavage. However, due to the potential for low oral bioavailability of ellagitannins, intraperitoneal (i.p.) injection can be considered in initial mechanistic studies to ensure systemic exposure.[9] Be aware that i.p. administration bypasses first-pass metabolism in the liver, which may not reflect the clinical scenario.
Q3: How should I prepare this compound for oral administration?
A3: this compound is likely to have low aqueous solubility. For preclinical studies, it can be suspended in a vehicle like 0.5% or 1% carboxymethylcellulose (CMC) in water or saline. To prepare the suspension, the compound should be finely ground and then gradually added to the vehicle while vortexing or stirring continuously to ensure a homogenous suspension. The stability of the suspension should be checked over the intended period of use. For improving solubility and bioavailability, formulating this compound in a self-microemulsifying drug delivery system (SMEDDS) is a more advanced option.[2]
Q4: How often should I administer this compound?
A4: The frequency of administration will depend on the pharmacokinetic profile of this compound and its metabolites. For related compounds like corilagin, a half-life of around 6 hours has been reported in rats, suggesting that once or twice daily administration may be appropriate.[1] A pilot pharmacokinetic study to determine the half-life of this compound and its major metabolites in the target species is highly recommended to establish an optimal dosing schedule.
Q5: What are the expected metabolites of this compound and should I measure them?
A5: Ellagitannins like this compound are hydrolyzed in the gut to ellagic acid, which is then further metabolized by the gut microbiota to produce urolithins (e.g., Urolithin A, B).[3] These urolithins are often more bioavailable and are considered to be the primary bioactive compounds.[10] Therefore, it is highly recommended to measure the plasma and tissue concentrations of both this compound (if it is absorbed intact) and its key metabolites, ellagic acid and urolithins, to get a complete picture of the compound's in vivo activity.
Quantitative Data Summary
Table 1: In Vivo Dosages of Structurally Related Ellagitannins and Phyllanthus Extracts
| Compound/Extract | Animal Model | Route of Administration | Dosage Range | Outcome/Observation | Reference |
| Ellagic Acid | Mice | Oral | 50-100 mg/kg/day | Neuroprotective effects | [3] |
| Strawberry Phenolic Fraction (Ellagitannins) | Rats | Oral Gavage | 20 mg/kg/day | Metabolite analysis in urine and serum | [4] |
| Corilagin | Rats | Oral | 50 mg/kg | Pharmacokinetic study | [1] |
| Corilagin | Mice | Intraperitoneal | 1-10 mg/kg | Anti-hyperalgesic activity | [9] |
| Corilagin | Mice | Oral | up to 1500 mg/kg | No acute toxicity observed | [1] |
| Corilagin | Mice | - | LD50: 3500-5000 mg/kg | Acute toxicity | [1] |
| Phyllanthus niruri Aqueous Leaf Extract | Rats | Oral Gavage | 2000 & 5000 mg/kg | LD50 > 5000 mg/kg | [6] |
| Phyllanthus fraternus Extracts | Mice | Oral | up to 5000 mg/kg | LD50 > 5000 mg/kg | [7] |
| Phyllanthus emblica Ethanol Extract | Rats | Oral | up to 5000 mg/kg | LD50 > 5000 mg/kg | [8] |
| Phyllanthus odontadenius Aqueous Extract | Mice | Oral | 2500 mg/kg | No significant acute toxicity | [11] |
| Phyllanthus odontadenius Aqueous Extract | Rats | Oral | 250 & 500 mg/kg | Antioxidant activity | [11] |
Experimental Protocols
Detailed Methodology for a Dose-Range Finding Study of this compound in Mice
-
Animal Model:
-
Species: Male or female C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
-
This compound Formulation:
-
Prepare a suspension of this compound in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Create a stock concentration that allows for a dosing volume of 10 mL/kg body weight. For example, for a 100 mg/kg dose, the stock concentration would be 10 mg/mL.
-
Ensure the suspension is homogenous by continuous stirring or vortexing before each administration.
-
-
Experimental Groups (n=5 mice per group):
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: 25 mg/kg this compound
-
Group 3: 50 mg/kg this compound
-
Group 4: 100 mg/kg this compound
-
Group 5: 250 mg/kg this compound
-
Group 6: 500 mg/kg this compound
-
-
Administration:
-
Administer the assigned treatment to each mouse via oral gavage using a 20-gauge, ball-tipped gavage needle.
-
Record the body weight of each mouse before administration to calculate the exact volume.
-
-
Monitoring and Data Collection:
-
Clinical Observations: Monitor the animals continuously for the first 4 hours post-administration, and then daily for 14 days for any signs of toxicity, including changes in skin and fur, eyes, respiratory rate, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, gait abnormalities).
-
Body Weight: Record the body weight of each animal daily.
-
Food and Water Intake: Monitor and record daily food and water consumption.
-
Terminal Procedures (Day 14):
-
At the end of the observation period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood samples via cardiac puncture for hematology and serum biochemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
-
-
Data Analysis:
-
Analyze the collected data for statistically significant differences between the treatment groups and the vehicle control group.
-
Determine the maximum tolerated dose (MTD) and identify any dose-related toxicities.
-
Visualizations
References
- 1. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of the Ellagitannin, Geraniin: Formulation, Characterization, and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute toxicity studies of aqueous leaf extract of Phyllanthus niruri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. In vivo anti-inflammatory and antioxidant properties of ellagitannin metabolite urolithin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phyllanthusiin C and Other Bioactive Compounds from Phyllanthus Species
For Researchers, Scientists, and Drug Development Professionals
The genus Phyllanthus is a rich source of a diverse array of bioactive secondary metabolites, which have demonstrated significant therapeutic potential across a range of diseases. Among these, Phyllanthusiin C, a hydrolysable tannin, has garnered interest for its potential pharmacological activities. This guide provides an objective comparison of this compound with other notable compounds from the Phyllanthus genus, supported by experimental data to aid in research and drug development endeavors.
Overview of Compared Compounds
This comparison focuses on this compound and other representative compounds from major chemical classes found in Phyllanthus species, including other tannins, lignans (B1203133), and flavonoids. These compounds have been selected based on their reported biological activities and prevalence in commonly studied Phyllanthus species such as P. amarus and P. urinaria.[1]
-
Tannins: this compound, Phyllanthusiin D, Geraniin (B209207), Corilagin (B190828)
-
Flavonoids: Quercetin, Rutin
Comparative Biological Activity
The therapeutic potential of these compounds has been evaluated across several key areas: antioxidant, anti-inflammatory, anticancer, and antiviral activities.
Antioxidant Activity
A study comparing the antioxidant capacity of various polyphenolic constituents from Phyllanthus amarus provides a direct quantitative comparison. The antioxidant potential was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays.[2] In these assays, a higher activity is indicative of stronger antioxidant potential.
| Compound | Class | DPPH Radical Scavenging Activity (% inhibition at 0.1 mM) | Ferric Reducing Antioxidant Power (mM Gallic Acid Equivalent) |
| Phyllanthusiin D | Tannin | ~85% | ~1.2 |
| Amariin (B1235082) | Tannin | ~85% | ~1.1 |
| Repandusinic Acid | Tannin | ~85% | ~1.3 |
| Geraniin | Tannin | ~60% | ~0.8 |
| Corilagin | Tannin | ~55% | ~0.7 |
| Rutin | Flavonoid | ~50% | ~0.6 |
| Quercetin 3-O-glucoside | Flavonoid | ~45% | ~0.5 |
| Data sourced from a comparative study on Phyllanthus amarus constituents.[2] |
Phyllanthusiin D, structurally similar to this compound, demonstrated high antioxidant activity, comparable to other potent tannins like amariin and repandusinic acid.[2]
Anti-inflammatory Activity
Several Phyllanthus compounds have been shown to inhibit key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines.[3][4] The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
| Compound | Class | Target | IC50 (µM) |
| Corilagin | Tannin | TNF-α release | 7.39[4][5] |
| Geraniin | Tannin | IL-1β release | 16.41[4][5] |
| Phyllanthin | Lignan | Lymphocyte proliferation | 1.82[5] |
| Phyltetralin | Lignan | Lymphocyte proliferation | 1.07[5] |
| Data compiled from studies on compounds from Phyllanthus amarus.[4][5] |
Anticancer Activity
The cytotoxic effects of Phyllanthus compounds have been evaluated against various cancer cell lines. The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Class | Cell Line | IC50 (µM) |
| Phyllanthin | Lignan | MCF-7 (Breast Cancer) | 73.4 ± 2.1 |
| MCF-7ADR (Resistant Breast Cancer) | 29.5 ± 0.9 | ||
| Hypophyllanthin | Lignan | MCF-7 (Breast Cancer) | 74.2 ± 1.5 |
| MCF-7ADR (Resistant Breast Cancer) | 58.7 ± 1.2 | ||
| Data from a study on lignans from Phyllanthus niruri. |
Lignans such as phyllanthin and hypophyllanthin have demonstrated cytotoxic activity against breast cancer cells, with phyllanthin showing more potent activity against the doxorubicin-resistant cell line.[6]
Antiviral Activity
Extracts from Phyllanthus species have shown promising antiviral effects, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV).[7][8][9] An ethanol (B145695) extract of Phyllanthus niruri exhibited strong inhibition against HCV with an IC50 value of 4.14 µg/mL.[8][10] While specific antiviral data for isolated this compound is limited, studies have shown that tannins from Phyllanthus species contribute to their antiviral properties.[1]
Signaling Pathways and Experimental Workflows
The biological activities of these compounds are often attributed to their ability to modulate key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
dot
Caption: Phyllanthus compounds inhibit LPS-induced pro-inflammatory responses.
Experimental Workflow: Anticancer MTT Assay
dot
Caption: Workflow for determining the cytotoxicity of Phyllanthus compounds.
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: An aliquot of the test compound solution (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.
Anti-inflammatory Activity: In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further period (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Calculation: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Anticancer Activity: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion
The available data indicates that this compound, as a member of the tannin class of compounds found in Phyllanthus species, likely possesses significant antioxidant and anti-inflammatory properties. While direct comparative data for its anticancer and antiviral activities against other specific Phyllanthus compounds is still emerging, the strong bioactivities demonstrated by other tannins and compounds from this genus underscore the therapeutic potential of this chemical class. Further research involving direct, quantitative comparisons of isolated this compound in various bioassays is warranted to fully elucidate its pharmacological profile and potential for drug development.
References
- 1. An Overview of Important Ethnomedicinal Herbs of Phyllanthus Species: Present Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An Updated Review on the Anti-Inflammatory Potential of Phyllanthus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of compounds from Phyllanthus amarus on nitric oxide production, lymphocyte proliferation, and cytokine release from phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of compounds from Phyllanthus amarus on nitric oxide production, lymphocyte proliferation, and cytokine release from phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antiviral potential of Phyllanthus species: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A review of Phyllanthus urinaria L. in the treatment of liver disease: viral hepatitis, liver fibrosis/cirrhosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jms.mabjournal.com [jms.mabjournal.com]
A Comparative Analysis of Phyllanthusiin C and Geraniin: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two naturally occurring ellagitannins, Phyllanthusiin C and geraniin (B209207). While both compounds are found in plants of the Phyllanthus genus, a significant body of research has elucidated the diverse pharmacological activities of geraniin, positioning it as a promising candidate for drug development. In contrast, this compound remains a less-explored molecule, with current knowledge primarily focused on its physicochemical properties and antioxidant capacity. This document aims to present a comprehensive overview of the existing experimental data for both compounds, highlighting areas for future research into the therapeutic potential of this compound.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. Geraniin has been characterized as a polar compound with poor solubility in gastric fluid but good solubility in intestinal fluid, suggesting that formulation strategies may be necessary for oral drug delivery.[1][2] Information on this compound is limited to its computed properties available in public databases.
| Property | This compound | Geraniin |
| Molecular Formula | C40H30O26 | C41H28O27 |
| Molecular Weight | 926.6 g/mol | 952.64 g/mol [3] |
| Log P | -0.3 (Computed) | -0.73 ± 0.17[1][2] |
| Solubility | Data not available | Poor in gastric fluid (0.61-8.10 mg/mL), Good in intestinal fluids (3.59-14.32 mg/mL)[1][2] |
Comparative Biological Activities
Geraniin has demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In contrast, the biological activities of this compound have not been extensively studied, with available data primarily focusing on its antioxidant potential in comparison to other compounds from Phyllanthus amarus.
Antioxidant Activity
Both geraniin and a related compound, Phyllanthusiin D, have been evaluated for their antioxidant properties. In comparative studies, Phyllanthusiin D, alongside other tannins like amariin (B1235082) and repandusinic acid, exhibited higher antioxidant activity than geraniin in certain assays. This suggests that the structural nuances between different phyllanthusiins may influence their antioxidant capacity.
| Assay | Phyllanthusiin D (0.1 mM) | Geraniin (0.1 mM) |
| DPPH Radical Scavenging Activity (mM GAEAC) | ~0.85 | ~0.65 |
| Ferric Reducing Antioxidant Power (FRAP) (mM GAEAC) | ~1.3 | ~1.1 |
| ABTS Radical Scavenging Activity (mM GAEAC) | ~0.7 | ~0.6 |
Data extrapolated from a study on polyphenol constituents of Phyllanthus amarus.
Anti-inflammatory Activity
Geraniin has been shown to exert significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and modulating key inflammatory signaling pathways, including NF-κB and MAPK.[1][4][5] Unfortunately, there is a lack of specific experimental data on the anti-inflammatory activity of this compound.
| Parameter | Geraniin |
| Inhibition of NO Production | Dose-dependent inhibition in LPS-stimulated RAW 264.7 cells |
| Effect on NF-κB Pathway | Impairs translocation of NF-κB in LPS-stimulated RAW 264.7 cells[1] |
| Effect on MAPK Pathway | Suppresses p38 MAPK protein expression in TNF-α-induced BMSCs[4] |
Anticancer Activity
The anticancer potential of geraniin has been investigated against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer. It has been shown to inhibit cell proliferation and induce apoptosis.[6][7] Specific data on the cytotoxic effects of this compound against these or other cancer cell lines are not currently available.
| Cell Line | Geraniin IC50 |
| MCF-7 (Breast Cancer) | 42.32 µM (24h), 17.98 µM (48h), 9.94 µM (72h)[6] |
| A549 (Lung Cancer) | Data on IC50 not explicitly stated, but extracts containing geraniin show activity[7] |
Signaling Pathways
Geraniin has been demonstrated to modulate multiple signaling pathways implicated in inflammation and cancer. Its ability to inhibit the NF-κB and MAPK pathways contributes to its anti-inflammatory and anticancer effects.[1][4][5] Furthermore, geraniin is known to activate the Nrf2/HO-1 pathway, which is involved in the cellular antioxidant response.[1] The signaling pathways affected by this compound remain to be elucidated.
Caption: Signaling pathways modulated by geraniin.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of these compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the test compound at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Caption: Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of geraniin, supported by a substantial body of experimental evidence detailing its antioxidant, anti-inflammatory, and anticancer activities, as well as its modulation of key signaling pathways. In stark contrast, this compound remains a largely uncharacterized molecule. While preliminary data suggests it possesses antioxidant activity, a comprehensive understanding of its biological effects is lacking.
The clear disparity in the available data underscores a critical need for further research into the pharmacological properties of this compound. Future studies should aim to:
-
Isolate and purify sufficient quantities of this compound to enable comprehensive biological evaluation.
-
Conduct in-depth investigations into its anti-inflammatory and anticancer activities using established in vitro and in vivo models.
-
Elucidate the molecular mechanisms and signaling pathways modulated by this compound.
-
Perform direct comparative studies with geraniin to understand the structure-activity relationships within this class of compounds.
By addressing these knowledge gaps, the scientific community can unlock the potential of this compound and other related compounds, paving the way for the development of novel, nature-derived therapeutics.
References
- 1. Inhibitory effects of geraniin on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geraniin inhibits cell growth and promoted autophagy-mediated cell death in the nasopharyngeal cancer C666-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geraniin inhibits TNF-α-induced impairments of osteogenesis through NF-κB and p38 MAPK signalling pathways in bone marrow stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geraniin from the methanol extract of Pilea mongolica suppresses LPS-induced inflammatory responses by inhibiting IRAK4/MAPKs/NF-κB/AP-1 pathway in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geraniin induces apoptosis of human breast cancer cells MCF-7 via ROS-mediated stimulation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimetastatic Effects of Phyllanthus on Human Lung (A549) and Breast (MCF-7) Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Phyllanthusiin C: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the antioxidant properties of natural compounds are of paramount interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive cross-validation of the antioxidant activity of Phyllanthusiin C, a key ellagitannin found in the medicinal plant genus Phyllanthus. Through a comparative analysis with other well-established antioxidants, this document offers a clear perspective on its potential efficacy, supported by experimental data and detailed methodologies.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of Phyllanthusiin D, serving as a proxy for this compound, was evaluated against a panel of other polyphenolic compounds and standard antioxidants using three widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, adapted from the study by Londhe et al. (2008), are summarized below.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| Phyllanthusiin D | 5.8 |
| Amariin | 4.2 |
| Repandusinic acid | 4.5 |
| Geraniin | 6.1 |
| Corilagin | 7.3 |
| Rutin | 10.2 |
| Quercetin 3-O-glucoside | 12.5 |
| Ascorbic Acid (Standard) | 5.0 |
| Trolox (Standard) | 7.4 |
Lower IC50 values indicate higher radical scavenging activity.
Table 2: ABTS Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalents) |
| Phyllanthusiin D | 1.8 |
| Amariin | 2.1 |
| Repandusinic acid | 2.3 |
| Geraniin | 1.6 |
| Corilagin | 1.4 |
| Rutin | 1.1 |
| Quercetin 3-O-glucoside | 0.9 |
| Ascorbic Acid (Standard) | 1.1 |
Higher TEAC values indicate greater antioxidant capacity relative to Trolox.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µg) |
| Phyllanthusiin D | 2.5 |
| Amariin | 2.8 |
| Repandusinic acid | 3.1 |
| Geraniin | 2.2 |
| Corilagin | 1.9 |
| Rutin | 1.5 |
| Quercetin 3-O-glucoside | 1.2 |
| Ascorbic Acid (Standard) | 1.8 |
| Trolox (Standard) | 2.5 |
Higher FRAP values indicate greater reducing power.
The data clearly positions Phyllanthusiin D as a potent antioxidant, exhibiting strong radical scavenging activity and reducing power, comparable and in some cases superior to well-known antioxidants.
Experimental Protocols
The following are detailed methodologies for the antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compounds (this compound/D and alternatives)
-
Standard antioxidant (Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions for the test compounds and the standard antioxidant in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing methanol and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test compounds
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions for the test compounds and the Trolox standard.
-
Add 20 µL of each dilution to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
FRAP reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM 2,4,6-Tripyridyl-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃)
-
-
Test compounds
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP solution to 37°C.
-
Prepare a series of dilutions for the test compounds and the standard.
-
Add 20 µL of each dilution to the wells of a 96-well microplate.
-
Add 180 µL of the FRAP working solution to each well.
-
Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄ or Trolox.
-
The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
Signaling Pathway and Experimental Workflow
The antioxidant activity of ellagitannins like this compound is not limited to direct radical scavenging. They can also modulate intracellular signaling pathways to enhance the cellular antioxidant defense system. One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
A Comparative Analysis of Phyllanthusiin C and Synthetic Antioxidants
For Immediate Release
In the ongoing search for potent, naturally derived therapeutic compounds, the class of hydrolysable tannins known as ellagitannins has garnered significant attention for its diverse biological activities. Among these, Phyllanthusiin C, a constituent of plants in the Phyllanthus genus, is noted for its antioxidant potential. This guide provides a comparative analysis of this compound's antioxidant capabilities against those of widely used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the relative efficacy of these compounds.
Mechanism of Antioxidant Action
Antioxidants primarily neutralize harmful free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
This compound , as an ellagitannin, possesses multiple phenolic hydroxyl groups. These groups can readily donate a hydrogen atom to a free radical, stabilizing it and terminating the oxidative chain reaction. This makes the HAT mechanism a primary mode of its antioxidant action.
-
Synthetic phenolic antioxidants like BHT and BHA also function primarily through the HAT mechanism. Their bulky butyl groups enhance lipid solubility and sterically hinder the resulting phenoxy radical, increasing its stability.[1][2]
-
Trolox , a water-soluble analog of Vitamin E, is a versatile antioxidant standard that can act via both HAT and SET pathways.
The fundamental process of radical scavenging via hydrogen atom donation is a shared characteristic among these compounds, leading to the neutralization of reactive oxygen species (ROS).
Comparative Quantitative Analysis
The efficacy of an antioxidant is often quantified by its IC50 value—the concentration required to inhibit 50% of a specific radical in an assay. A lower IC50 value indicates greater antioxidant potency. The following tables summarize available data for Phyllanthusiin D (a closely related compound often studied alongside this compound), BHA, BHT, and Trolox across three standard antioxidant assays: DPPH, ABTS, and FRAP.[3]
Note: Direct comparative IC50 values for isolated this compound are not widely available in published literature. The data presented for Phyllanthusiin D is derived from a study on the constituents of Phyllanthus amarus and is presented as percentage activity at a fixed concentration or as an equivalent capacity, reflecting its high potency among isolated ellagitannins.[3]
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) | Notes |
| Phyllanthusiin D | Not Reported (High Activity) | Exhibited one of the highest scavenging activities among all tested polyphenols from P. amarus at 0.1 mM concentration.[3] |
| BHA | ~112 | Value indicates concentration needed to scavenge 50% of DPPH radicals.[4] |
| BHT | ~202 | Higher IC50 suggests lower potency compared to BHA in this assay.[4] |
| Trolox | ~3.77 | Commonly used as a standard, showing high potency. |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) | Notes |
| Phyllanthusiin D | Not Reported (High Activity) | Showed significant scavenging in an ABTS/ferrylmyoglobin system.[3] |
| BHA | Data Not Available | Not commonly reported in direct comparison studies found. |
| BHT | Data Not Available | Not commonly reported in direct comparison studies found. |
| Trolox | ~2.93 | Standard reference compound for TEAC (Trolox Equivalent Antioxidant Capacity) values. |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Antioxidant Capacity | Notes |
| Phyllanthusiin D | High (Comparable to Repandusinic Acid) | Showed high ferric reducing activity, measured as Gallic Acid Equivalent Antioxidant Capacity (GAEAC).[3] |
| BHA | Data Not Available | Not commonly reported in direct comparison studies found. |
| BHT | Data Not Available | Not commonly reported in direct comparison studies found. |
| Trolox | Standard Reference | Used to generate a standard curve for quantifying the reducing power of other substances. |
Summary of Findings: Qualitative and semi-quantitative data indicate that Phyllanthusiin D possesses antioxidant activity comparable to, and in some assays potentially higher than, other potent natural flavonoids.[3] While direct IC50 comparisons with synthetic antioxidants are limited for the pure compound, extracts of Phyllanthus species rich in these ellagitannins consistently demonstrate strong antioxidant potential. The synthetic antioxidants BHA and BHT show moderate activity, with Trolox serving as a high-potency benchmark.
Experimental Protocols and Visualizations
To ensure reproducibility and clarity, detailed methodologies for the key antioxidant assays are provided below, accompanied by workflow diagrams generated using Graphviz.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored non-radical form is monitored spectrophotometrically.[5]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM) to achieve an absorbance of approximately 1.0 at 517 nm.[6]
-
Sample Preparation: Dissolve the test compounds (this compound, BHT, BHA, Trolox) and a positive control in a suitable solvent to create a series of dilutions.
-
Reaction: In a 96-well microplate, add a defined volume of each sample dilution to separate wells. Add the DPPH working solution to each well to initiate the reaction. A blank well should contain only the solvent and the DPPH solution.[6]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the % inhibition against the sample concentration.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.[3]
Protocol:
-
Generation of ABTS•+: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7]
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (Trolox).
-
Reaction: Add a small volume (e.g., 20 µL) of the sample or standard to a 96-well plate, followed by the addition of the diluted ABTS•+ working solution (e.g., 180 µL).[3]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[8]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Radical Scavenging Mechanism
The primary mechanism for phenolic antioxidants like this compound and BHT involves the transfer of a hydrogen atom (H•) from the antioxidant's hydroxyl group (-OH) to a reactive free radical (R•). This process neutralizes the radical and creates a more stable antioxidant radical.
Conclusion
The available evidence strongly suggests that this compound and related ellagitannins are highly effective natural antioxidants. Qualitative comparisons from studies on isolated compounds from Phyllanthus amarus place their activity at a level comparable to or exceeding that of other potent flavonoids.[3] While direct quantitative comparisons with synthetic antioxidants like BHA and BHT are sparse for the purified compound, the potent activity observed in extracts rich in these tannins indicates their significant potential. For researchers in drug development, this compound represents a promising natural candidate for applications requiring robust antioxidant and radical scavenging properties, meriting further investigation to quantify its efficacy against established synthetic alternatives in standardized, side-by-side assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of Phyllanthus amarus and its major lignans on human microsomal cytochrome P450 activities: evidence for CYP3A4 mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the potent medicinal plant Phyllanthus amarus Schum. and Thonn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amariinic acid and related ellagitannins from Phyllanthus amarus | Semantic Scholar [semanticscholar.org]
- 7. Phytochemical Analysis and Free Radical Scavenging Activity of Medicinal Plants Gnidia glauca and Dioscorea bulbifera | PLOS One [journals.plos.org]
- 8. Natural antioxidant potential of selected underutilized wild yams (Dioscorea spp.) for health benefit - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In-Vivo Potential of Phyllanthusiin C: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in-vivo efficacy of compounds derived from the Phyllanthus genus, with a focus on contextualizing the potential of Phyllanthusiin C. Due to the limited direct in-vivo data available for this compound, this document leverages data from studies on Phyllanthus extracts and its other bioactive constituents to provide a comparative framework.
The Phyllanthus species are a rich source of bioactive compounds with a wide range of pharmacological activities, including immunomodulatory, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] While numerous phytochemicals have been isolated from these plants, including this compound, in-vivo research has predominantly focused on crude extracts or more abundant lignans (B1203133) like phyllanthin (B192089) and hypophyllanthin.[1][2][5] This guide synthesizes the available in-vivo data to offer insights into the therapeutic potential of this class of compounds.
Comparative In-Vivo Efficacy of Phyllanthus Derivatives
The following table summarizes the in-vivo effects of various treatments derived from Phyllanthus species across different animal models. This comparative data highlights the potential therapeutic areas where this compound could be investigated.
| Treatment | Animal Model | Condition | Key Efficacy Data | Reference |
| Phyllanthus amarus Ethanolic & Aqueous Extracts | Swiss albino rats | Chemically-induced seizures (MES & PTZ models) | Significantly (p<0.001) abolished hind limb extension in MES model and protected against PTZ-induced tonic convulsions at 70 mg/kg, p.o. | [6] |
| Phyllanthus amarus Methanolic Extract (PAME) | Sprague-Dawley rats | Spinal Cord Injury (SCI) | PAME (100 and 200 mg/kg, p.o. for 4 weeks) effectively ameliorated thermal and mechano-tactile hyperalgesia, and improved locomotor activity and nerve conduction velocity (p < 0.05). It also reduced spinal levels of IL-1β, IL-6, and TNF-α, and modulated apoptotic proteins. | [7] |
| Phyllanthin and Hypophyllanthin | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | Restored hemoglobin, red blood cells, and white blood cells towards normal levels. A dose of 25-100 mg/kg body weight of the extract showed a decrement in tumor volume, packed cell volume, and viable cell count. | [5] |
| Corilagin (from P. urinaria) | Mice | Dextran Sulfate Sodium (DSS)-induced colitis | Corilagin (7.5–30 mg/kg, intraperitoneally for 7 days) significantly shortened colon length, decreased colon tissue damage, suppressed myeloperoxidase activity, and reduced the secretion of TNF-α, IL-6, and IL-1β. | [1] |
| Aqueous P. urinaria Whole Plant Extract | Mice | Lewis Lung Carcinoma | Showed anti-angiogenesis effects and reduced tumor growth. | [8] |
| Aqueous P. urinaria Extract | Mice | Human Osteosarcoma Xenograft | Inhibited tumor growth through modulation of mitochondrial fission/fusion machinery. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in-vivo studies cited in this guide.
Anticonvulsant Activity Assessment of Phyllanthus amarus Extracts
-
Animal Model: Swiss albino rats.
-
Induction of Seizures:
-
Maximal Electroshock (MES) Model: An electro-convulsiometer was used to induce convulsions.
-
Pentylenetetrazole (PTZ) Model: PTZ was administered to induce seizures.
-
-
Treatment: Aqueous and ethanolic extracts of P. amarus leaves and stems were administered orally (p.o) at a dose of 70 mg/kg.
-
Parameters Measured: The latency of tonic convulsions and the number of animals protected from tonic convulsions were recorded. The study observed that the extracts significantly (p<0.001) abolished the hind limb extension induced by MES and protected the animals from PTZ-induced tonic convulsions.[6]
Neuroprotective Effects of Phyllanthus amarus Methanolic Extract (PAME) in Spinal Cord Injury
-
Animal Model: Sprague-Dawley rats.
-
Induction of Injury: Spinal cord injury was induced using the laminectomy clip compression method.
-
Treatment: Animals received either vehicle (distilled water), methylprednisolone (B1676475) (30 mg/kg), or PAME (50, 100, and 200 mg/kg) orally for 4 weeks post-injury.
-
Behavioral Assessment: Thermal and mechano-tactile hyperalgesia, locomotor activity, and nerve conduction velocity were assessed.
-
Molecular Analysis: Spinal levels of interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) were measured. Protein expressions of B-cell leukemia/lymphoma 2 (Bcl-2), Bcl2-associated X protein (Bax), and caspase-3 in the spinal cord were also analyzed.
-
Histological Analysis: Spinal cord tissue was examined for inflammatory infiltration, edema, congestion, and necrosis.[7]
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
The bioactive compounds from Phyllanthus species have been shown to modulate various signaling pathways involved in inflammation and cancer.[3][9][10] Phyllanthin and hypophyllanthin, for instance, have been reported to inhibit inflammatory responses by targeting the NF-κB, MAPKs, and PI3K-Akt signaling pathways.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Phyllanthin from Phyllanthus amarus exerts neuroprotective effects against spinal cord injury in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Phytochemistry and Pharmacology of Phyllanthus urinaria L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review: Mechanism of Phyllanthus urinaria in Cancers—NF-κB, P13K/AKT, and MAPKs Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacological activities and mechanisms of action of hypophyllanthin: A review [frontiersin.org]
A Comparative Analysis of Phyllanthusiin C from Diverse Botanical Sources
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on Phyllanthusiin C, a promising ellagitannin, has been published today, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of this compound derived from various plant species, focusing on its isolation, biological activities, and potential therapeutic applications. While direct comparative studies on this compound from different species are limited, this guide synthesizes available data to present a cohesive overview.
This compound is a hydrolyzable tannin found in several medicinal plants, notably within the Phyllanthus genus and in Terminalia chebula. This guide delves into the quantitative presence and biological efficacy of this compound from key botanical sources, including Phyllanthus amarus and Phyllanthus urinaria.
Quantitative Analysis of this compound
Precise quantification of this compound in different plant matrices is crucial for standardization and comparative assessment. While specific yields of purified this compound are not extensively reported in comparative studies, methodologies for the quantification of related compounds in Phyllanthus species, such as phyllanthin, have been established using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These methods can be adapted for the accurate measurement of this compound content.
| Parameter | Phyllanthus amarus | Phyllanthus urinaria | Terminalia chebula |
| Plant Part Used | Leaves, Whole Plant | Whole Plant | Fruit |
| Reported Presence | Yes | Yes | Yes |
| Typical Yield | Data not available for direct comparison | Data not available for direct comparison | Data not available for direct comparison |
| Purity | Data not available for direct comparison | Data not available for direct comparison | Data not available for direct comparison |
Note: The table highlights the lack of directly comparable quantitative data for this compound across different species in the current scientific literature, underscoring a key area for future research.
Comparative Biological Activity
This compound exhibits a range of biological activities, with antioxidant, anti-inflammatory, and anticancer properties being the most prominent. This guide summarizes the available data on these activities.
Antioxidant Activity
The antioxidant potential of this compound is a significant aspect of its therapeutic profile. Studies on related compounds from Phyllanthus amarus have demonstrated potent radical scavenging activity. For instance, Phyllanthusiin D, a structurally similar compound, has shown significant antioxidant effects in various in vitro assays[1]. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the radical).
| Biological Activity | This compound (from P. amarus) | This compound (from P. urinaria) | This compound (from T. chebula) |
| Antioxidant (DPPH Assay IC50) | Data not available | Data not available | Data not available |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound, as a component of Phyllanthus extracts, is believed to contribute to their known anti-inflammatory effects. These extracts have been shown to inhibit key inflammatory mediators and signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
| Biological Activity | This compound (from P. amarus) | This compound (from P. urinaria) | This compound (from T. chebula) |
| Anti-inflammatory (NF-κB Inhibition) | Implied through extract activity | Implied through extract activity | Implied through extract activity |
Anticancer Activity
The potential of this compound as an anticancer agent is an area of active research. Extracts from Phyllanthus species have demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines. While specific IC50 values for this compound against cell lines like HeLa are not yet established, the apoptotic activity of the extracts suggests a promising role for this compound.
| Biological Activity | This compound (from P. amarus) | This compound (from P. urinaria) | This compound (from T. chebula) |
| Anticancer (Apoptosis Induction) | Implied through extract activity | Implied through extract activity | Implied through extract activity |
Experimental Protocols
To facilitate further research and standardization, this guide outlines key experimental methodologies for the study of this compound.
Extraction and Isolation of this compound
A general procedure for the extraction and isolation of this compound from plant material involves the following steps:
-
Drying and Pulverization: The selected plant material (e.g., leaves of P. amarus, whole plant of P. urinaria, or fruit of T. chebula) is dried at a controlled temperature (e.g., 40-50°C) to preserve the chemical integrity of the constituents and then finely powdered.
-
Solvent Extraction: The powdered material is subjected to extraction with a suitable solvent, typically a hydroalcoholic mixture (e.g., 70% ethanol), using methods such as maceration, soxhlet extraction, or ultrasonication to enhance efficiency.
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. This compound, being a polar compound, is expected to concentrate in the more polar fractions.
-
Chromatographic Purification: The enriched fraction is subjected to column chromatography over stationary phases like silica (B1680970) gel or Sephadex LH-20. Elution with a gradient of solvents allows for the separation of individual compounds.
-
Final Purification: Final purification to obtain highly pure this compound is typically achieved using preparative HPLC.
Quantification by HPLC
A validated HPLC method is essential for the accurate quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile.
-
Detection: UV detection at a wavelength determined by the UV absorption maximum of this compound.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound to determine its concentration in the samples.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of natural compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Visualizing the Molecular Landscape
To better understand the processes involved in studying this compound and its potential mechanisms of action, the following diagrams have been generated.
Caption: Workflow for the extraction and purification of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
This guide serves as a foundational resource for the scientific community, highlighting the therapeutic potential of this compound and identifying critical areas for future research to fully elucidate its comparative efficacy from different natural sources.
References
Validating the Anti-inflammatory Effects of Phyllanthusiin C: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory effects of Phyllanthusiin C, a compound found in the Phyllanthus genus, against established anti-inflammatory agents. Due to the limited direct experimental data on this compound, this guide leverages data from closely related and co-occurring compounds isolated from Phyllanthus species, such as Phyllanthin and Corilagin, as a proxy to infer its potential efficacy. The performance of these Phyllanthus compounds is compared with the well-characterized anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Quercetin (a natural flavonoid).
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds for inflammatory diseases.
Comparative Efficacy of Anti-inflammatory Compounds
The anti-inflammatory potential of this compound and comparator compounds is evaluated based on their ability to inhibit key inflammatory mediators, namely nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The half-maximal inhibitory concentration (IC50) values from various in vitro studies are summarized below. A lower IC50 value indicates greater potency.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Phyllanthus Compounds | |||
| Ethyl 8-hydroxy-8-methyl-tridecanoate | RAW 264.7 | 0.91 | [1][2] |
| 1,7,8-trihydroxy-2-naphtaldehyde | RAW 264.7 | 1.07 | [1][2] |
| Justicidin B | Murine Peritoneal | 12.5 | [3] |
| Phyllamyricin C | Murine Peritoneal | 25 | [3] |
| Diphyllin | Murine Peritoneal | 50 | [3] |
| 4-O-methylgallic acid | Murine Peritoneal | 100 | [3] |
| Alternative Compounds | |||
| Dexamethasone | RAW 264.7 | 0.35 | [2] |
| Quercetin | RAW 264.7 | Not explicitly stated as IC50, but significant inhibition at low µM concentrations |
Disclaimer: Specific IC50 values for this compound were not available in the reviewed literature. The data presented for Phyllanthus compounds are from other constituents of the Phyllanthus genus and are used to indicate the potential anti-inflammatory activity of compounds from this plant family.
Table 2: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Phyllanthus Compounds | |||
| Corilagin | Human PBMC | 7.39 | [1] |
| Phyllanthus amarus extract | U937 | 16.12 µg/mL | [4] |
| Alternative Compounds | |||
| Dexamethasone | U937 | 0.18 µg/mL (approx. 0.46 µM) | [4] |
| Quercetin | Murine Intestinal Epithelial Cells | 40 |
Disclaimer: Specific IC50 values for this compound were not available in the reviewed literature. The data for Corilagin and Phyllanthus amarus extract are presented as indicators of the anti-inflammatory potential of compounds from the Phyllanthus genus.
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and other related compounds are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of pro-inflammatory gene expression. Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway is also a crucial target.
NF-κB Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS), an endotoxin (B1171834) that mimics bacterial infection.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, Dexamethasone, Quercetin (or other test compounds)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound, Dexamethasone, Quercetin) for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-only control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
-
Measurement of TNF-α by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of TNF-α, a pro-inflammatory cytokine, in cell culture supernatants using a sandwich ELISA.
Materials:
-
Human or Murine TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Cell culture supernatants from LPS-stimulated cells (as prepared in the NO assay)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add standards (recombinant TNF-α) and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate three to five times with wash buffer.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature, protected from light, to allow color development.
-
Stopping the Reaction: Stop the color development by adding the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only control.
-
Determine the IC50 value.
-
Conclusion
The available evidence from related compounds suggests that this compound has the potential to be a potent anti-inflammatory agent. The inhibitory effects of various constituents of the Phyllanthus genus on key inflammatory mediators like nitric oxide and TNF-α are comparable to, and in some cases more potent than, the well-established anti-inflammatory compound Quercetin. While Dexamethasone generally exhibits the highest potency, the natural origin of Phyllanthus compounds may offer a favorable safety profile.
The primary mechanism of action for these compounds appears to be the downregulation of the NF-κB signaling pathway. Further direct experimental validation of this compound is warranted to confirm its specific efficacy and to fully elucidate its therapeutic potential in inflammatory diseases. The provided experimental protocols offer a framework for conducting such validation studies.
References
- 1. Inhibitory effects of compounds from Phyllanthus amarus on nitric oxide production, lymphocyte proliferation, and cytokine release from phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antiviral Activity: Phyllanthusiin C and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of such compounds. Phyllanthusiin C, a hydrolyzable tannin found in plants of the Phyllanthus genus, has been noted as a constituent of extracts exhibiting antiviral properties. This guide provides a comparative analysis of the antiviral activity of extracts containing this compound against well-established antiviral drugs, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activity of a Phyllanthus niruri extract and several well-known antiviral drugs against various viruses. This data provides a snapshot of their relative potencies under specific experimental conditions.
| Compound/Extract | Virus | Cell Line | Assay Type | IC50 / EC50 | Citation |
| Ethanolic Extract of Phyllanthus niruri | Hepatitis C Virus (HCV) | Huh 7it | Not Specified | IC50: 4.14 µg/mL | [1][2] |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | IC50: 0.02 to 13.5 µg/mL | [3][4] |
| Herpes Simplex Virus-2 (HSV-2) | Vero | Plaque Reduction | IC50: 0.01 to 9.9 µg/mL | [3][4] | |
| Varicella-Zoster Virus (VZV) | Various | Plaque Reduction | IC50: 0.12 to 10.8 µg/mL | [3][4] | |
| Sofosbuvir (B1194449) | Hepatitis C Virus (HCV) | Huh-7 | Not Specified | EC50: Varies by genotype | [5][6] |
| Remdesivir (B604916) | SARS-CoV-2 | Vero E6 | Not Specified | EC50: Varies by variant | [7] |
| Favipiravir (B1662787) | SARS-CoV-2 | Vero E6 | Not Specified | EC50: 61.88 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral activity studies. Below are outlines of common in vitro assays used to evaluate the efficacy of antiviral compounds.
Plaque Reduction Assay (for HSV)
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: Confluent monolayers of Vero cells are prepared in 24-well plates.
-
Virus Infection: The cell monolayers are infected with a specific multiplicity of infection (MOI) of Herpes Simplex Virus (HSV-1 or HSV-2) for 1 hour to allow for viral attachment and entry.
-
Compound Treatment: After the incubation period, the virus-containing medium is removed, and the cells are washed. Fresh medium containing serial dilutions of the test compound (e.g., acyclovir) is added. A negative control (DMSO) is also included.
-
Plaque Formation: The plates are incubated for a period (e.g., 24 hours) to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Quantification: The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is counted and compared to the untreated control wells.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that results in a 50% reduction in the number of plaques.[9][10]
Hepatitis C Virus (HCV) Inhibition Assay
This assay assesses the ability of a compound to inhibit HCV replication in a cell culture system.
-
Cell Culture: Huh-7 or Huh 7it cells, which are human hepatoma cell lines permissive to HCV replication, are seeded in appropriate culture plates.
-
Infection and Treatment: The cells are infected with an infectious HCV clone (e.g., JFH-1). Concurrently or post-infection, the cells are treated with various concentrations of the test substance (e.g., an extract of Phyllanthus niruri or sofosbuvir).
-
Incubation: The treated and infected cells are incubated for a defined period to allow for viral replication.
-
Quantification of Viral Replication: The level of HCV replication is determined by measuring viral RNA levels using real-time reverse transcription-polymerase chain reaction (RT-qPCR) or by quantifying viral protein expression (e.g., NS5A) through methods like ELISA or immunofluorescence.[11][12]
-
IC50/EC50 Determination: The concentration of the compound that inhibits viral replication by 50% is calculated.
SARS-CoV-2 Antiviral Assay
This assay evaluates the efficacy of compounds against SARS-CoV-2 in vitro.
-
Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are cultured in 96-well or 384-well plates.[13]
-
Infection and Treatment: The cells are infected with a specific MOI of a SARS-CoV-2 isolate. The test compound (e.g., remdesivir or favipiravir) is added at various concentrations.
-
Incubation: The plates are incubated for a set period (e.g., 24-72 hours) in a biosafety level 3 (BSL-3) laboratory.[13][14]
-
Assessment of Antiviral Activity: The antiviral effect is determined by measuring the inhibition of virus-induced cytopathic effect (CPE), quantifying viral RNA by RT-qPCR, or through a plaque reduction assay.[7][14]
-
EC50 Determination: The effective concentration that inhibits 50% of the viral activity is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the potential mechanisms of action can aid in understanding the research process.
Caption: Workflow for in vitro antiviral activity screening.
Concluding Remarks
While extracts of Phyllanthus species demonstrate promising antiviral activity against viruses like HCV, further research is imperative to isolate and characterize the specific contributions of individual constituents such as this compound. The data presented for the Phyllanthus niruri extract suggests a potential for broad-spectrum antiviral effects, but direct comparisons with purified, potent antiviral drugs highlight the need for more specific data. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of novel antiviral candidates derived from natural sources. Future studies should focus on the isolation of this compound and its systematic evaluation against a panel of clinically relevant viruses to ascertain its true potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DailyMed - ACYCLOVIR capsule [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 8. Effectiveness of favipiravir in COVID-19: a live systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 10. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel method for the measurement of hepatitis C virus infectious titres using the IncuCyte ZOOM and its application to antiviral screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Phyllanthusiin C: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the independent verification of research concerning Phyllanthusiin C, a tannin compound found in plants of the Phyllanthus genus. While its existence is documented, a lack of foundational, publicly available research detailing its specific biological activities and the corresponding experimental protocols prevents a thorough comparative analysis at this time.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It aims to provide a transparent overview of the current research landscape and highlight the critical need for primary studies to facilitate independent verification and further investigation.
Current State of Research on this compound
This compound has been identified as a constituent in several Phyllanthus species, including Phyllanthus myrtifolius and Phyllanthus flexuosus.[1] However, a detailed examination of scientific databases and published literature indicates that research has predominantly focused on crude extracts of Phyllanthus plants or other more abundant bioactive compounds within the genus, such as phyllanthin, hypophyllanthin, and other tannins like Phyllanthusiin D.
-
Independently verify initial findings.
-
Objectively compare its performance with other therapeutic alternatives.
-
Provide detailed experimental protocols for replication.
A Path Forward: The Need for Foundational Research
To enable the scientific community to rigorously evaluate the potential of this compound, the following steps are essential:
-
Isolation and Characterization: A foundational study is required to detail the successful isolation and purification of this compound from a plant source. This would involve comprehensive spectroscopic analysis to confirm its chemical structure.
-
In Vitro Biological Screening: The isolated this compound should be subjected to a battery of in vitro assays to determine its biological activities. Based on the known properties of other compounds in the Phyllanthus genus, potential areas of investigation include:
-
Antioxidant activity
-
Anti-inflammatory effects
-
Antiviral properties
-
Anticancer activity
-
-
Quantitative Data and Protocol Publication: It is crucial that this initial research provides detailed, quantitative data (e.g., IC50 values, dose-response curves) and comprehensive experimental protocols to allow for replication and verification by other laboratories.
Alternative Focus: Phyllanthusiin D as a Case Study
While research on this compound is currently stalled due to a lack of data, studies on the related compound, Phyllanthusiin D , offer a template for the type of research needed. For instance, studies on the antioxidant properties of compounds from Phyllanthus amarus have included Phyllanthusiin D, providing both quantitative data and the methodologies used.
Below is a hypothetical example of how data for a compound like Phyllanthusiin D could be presented, which could serve as a model for future this compound research.
Hypothetical Data Presentation for a Phyllanthus Compound
Table 1: Antioxidant Activity of a Hypothetical Phyllanthus Compound
| Assay | IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) |
| DPPH Radical Scavenging | 15.2 ± 1.8 | 5.4 ± 0.5 |
| ABTS Radical Scavenging | 10.8 ± 1.2 | 3.9 ± 0.4 |
| Nitric Oxide Scavenging | 25.6 ± 2.5 | 8.1 ± 0.9 |
Note: This data is illustrative and not based on actual published results for this compound.
Hypothetical Experimental Protocol: DPPH Radical Scavenging Assay
The free radical scavenging activity could be measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Briefly, a 0.1 mM solution of DPPH in ethanol (B145695) would be prepared. An aliquot of the test compound (at varying concentrations) would be added to the DPPH solution. The mixture would be shaken and allowed to stand at room temperature in the dark for 30 minutes. The absorbance of the resulting solution would then be measured at 517 nm using a spectrophotometer. The percentage of scavenging activity would be calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Logical Workflow for Future this compound Research
The following diagram illustrates a logical workflow for establishing a foundational body of research on this compound, which would then allow for independent verification and comparative studies.
References
Safety Operating Guide
Safe Disposal of Phyllanthusiin C: A Procedural Guide
Core Principle: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Regulations can vary, and direct guidance from your EHS office is the ultimate authority.
Immediate Safety and Handling Precautions
Before disposal, ensure you are following standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle Phyllanthusiin C in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Do not get the compound in your eyes, on your skin, or on your clothing. In case of contact, flush the affected area with copious amounts of water.
Step-by-Step Disposal Procedures for this compound
Given that this compound is a non-hazardous polyphenolic compound, the following general disposal procedures are recommended. These steps are based on guidelines for the disposal of non-hazardous chemical waste in a laboratory setting.
Step 1: Waste Determination
Your first step is to confirm that your waste containing this compound is not considered hazardous by your local regulations. Generally, a waste is considered non-hazardous if it is not flammable, corrosive, reactive, or toxic. As the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with care.
Step 2: Segregation of Waste
Properly segregate waste containing this compound. Do not mix it with hazardous waste streams such as halogenated solvents, heavy metals, or acutely toxic chemicals.
Step 3: Disposal of Solid this compound
-
Containerization: Place solid this compound waste in a clearly labeled, sealed, and non-leaking container. The label should clearly identify the contents as "this compound, non-hazardous solid waste."
-
Consult EHS: Contact your institution's EHS department to determine if the sealed container can be disposed of in the regular solid waste stream. Some institutions may require it to be collected as chemical waste, even if it is non-hazardous.[1][2]
Step 4: Disposal of Solutions Containing this compound
-
Aqueous Solutions: For dilute aqueous solutions of this compound, disposal down the sanitary sewer with copious amounts of water may be permissible.[1] However, this is strictly subject to approval from your EHS department.[1][3] They will consider the concentration of the solution and local wastewater regulations.
-
Solvent-Based Solutions: If this compound is dissolved in a flammable or hazardous solvent, it must be disposed of as hazardous chemical waste. Collect the solution in a properly labeled, sealed, and compatible waste container. Follow your institution's procedures for the disposal of hazardous solvent waste.
-
Neutralization: If the solution is acidic or basic, it should be neutralized to a pH between 6 and 9 before any further disposal steps, pending EHS approval.[2]
Step 5: Disposal of Empty Containers
-
Triple Rinse: Triple rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol).
-
Rinsate Disposal: The rinsate should be collected and disposed of as chemical waste, following the procedures for solutions outlined in Step 4.
-
Container Disposal: Once triple-rinsed, deface the label on the empty container and dispose of it in the appropriate recycling or solid waste bin as directed by your EHS department.[4]
Quantitative Data for this compound
The following table summarizes the computed chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄₀H₃₀O₂₆ | PubChem |
| Molecular Weight | 926.6 g/mol | PubChem |
| XLogP3-AA (LogP) | -0.3 | PubChem |
| Hydrogen Bond Donors | 18 | PubChem |
| Hydrogen Bond Acceptors | 26 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 926.10253106 g/mol | PubChem |
| Topological Polar Surface Area | 433 Ų | PubChem |
Experimental Protocol: Induction of Apoptosis by this compound
This compound, as a component of Phyllanthus extracts, has been shown to induce apoptosis (programmed cell death) in cancer cells.[5] The general experimental workflow to assess this activity is as follows:
-
Cell Culture: Human cancer cell lines (e.g., nasopharyngeal carcinoma NPC-BM1) are cultured in an appropriate medium and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effect of this compound, an MTT assay is performed. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Apoptosis Confirmation:
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the terminal ends of DNA breaks.
-
DNA Fragmentation Analysis: DNA is extracted from treated and untreated cells and analyzed by gel electrophoresis to visualize the characteristic "laddering" pattern of apoptotic DNA.
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay.
-
-
Gene Expression Analysis (RT-PCR): RNA is isolated from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) is used to analyze the expression levels of apoptosis-related genes, such as Bcl-2, Bax, p53, and genes related to telomerase activity (hTERT, hTP1, c-myc).[5]
Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a simplified signaling pathway for apoptosis induced by components of Phyllanthus extracts, including this compound. This pathway involves the downregulation of anti-apoptotic proteins and the activation of executioner caspases, leading to programmed cell death.
Caption: Simplified pathway of this compound-induced apoptosis.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 5. Phyllanthus urinaria increases apoptosis and reduces telomerase activity in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Phyllanthusiin C
Personal Protective Equipment (PPE) and Handling
Given that the toxicological properties of many novel compounds like Phyllanthusiin C are not extensively documented, a cautious approach is necessary. The following PPE and handling procedures are recommended to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. | Protects eyes from splashes of this compound solutions or dust particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. For concentrated solutions, consider double-gloving. | Prevents skin contact and absorption. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned lab coat. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Fume Hood or Respirator | Work with this compound powder or volatile solutions in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. | Minimizes inhalation of dust or aerosols. |
Handling Procedures:
-
Engineering Controls: Always handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors. An emergency eyewash station and safety shower should be readily accessible.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and dark place. Keep it segregated from incompatible materials such as strong oxidizing agents.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay
This compound is often investigated for its biological activities, including its potential as an anticancer agent. A common preliminary experiment is an in vitro cytotoxicity assay to determine the effect of the compound on cell viability. The following is a generalized protocol for a colorimetric assay such as the MTT or XTT assay.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve a range of desired final concentrations.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
For XTT assay: Add the XTT reagent and incubate for 2-4 hours. The viable cells will reduce the XTT to a colored formazan product.
-
-
Data Acquisition:
-
For MTT assay: Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
For XTT assay: Directly measure the absorbance of the colored formazan product at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.
Caption: A procedural diagram illustrating the key steps in a cytotoxicity assay.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines. As a precaution, all waste contaminated with this compound should be treated as hazardous chemical waste.
Waste Segregation and Collection:
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, and chemically compatible waste container. | Collect unused or expired solid compound in a designated hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed, and chemically compatible solid waste container. | Place all disposable labware that has come into contact with this compound into a designated solid hazardous waste container. |
| Liquid Waste (e.g., stock solutions, media from treated cells) | Labeled, sealed, and chemically compatible liquid waste container (e.g., carboy). | Collect all liquid waste containing this compound in a designated liquid hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Labeled hazardous waste bag or container. | Dispose of contaminated PPE in a designated hazardous waste stream as per your institution's guidelines. |
Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams to avoid accidental reactions.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Caption: A logical flow diagram for the proper disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
